molecular formula C19H18ClF3N2O5S B1666236 AZD7545

AZD7545

Cat. No.: B1666236
M. Wt: 478.9 g/mol
InChI Key: DTDZLJHKVNTQGZ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD7545 is a sulfone that is benzene substituted by [4-(dimethylcarbamoyl)phenyl]sulfonyl, chloro and [(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino groups at positions 1, 3 and 4, respectively. It is a potent and non-ATP-competitive inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2) with IC50 of 6.4 nM and exhibits glucose-lowering activity. Also inhibits PDHK1 at higher levels (IC50 = 36.8 nM). It has a role as a hypoglycemic agent and an EC 2.7.11.2 - [pyruvate dehydrogenase (acetyl-transferring)] kinase inhibitor. It is a member of benzamides, a sulfone, a tertiary alcohol, a tertiary carboxamide, a secondary carboxamide, a member of monochlorobenzenes and an organofluorine compound.

Properties

IUPAC Name

4-[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O5S/c1-18(28,19(21,22)23)17(27)24-15-9-8-13(10-14(15)20)31(29,30)12-6-4-11(5-7-12)16(26)25(2)3/h4-10,28H,1-3H3,(H,24,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDZLJHKVNTQGZ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025839
Record name 4-[3-Chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252017-04-2
Record name 4-[3-Chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

AZD7545 structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide to AZD7545, a potent inhibitor of pyruvate dehydrogenase kinase, for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic, cell-permeable small molecule that acts as a potent and selective inhibitor of pyruvate dehydrogenase kinases (PDHKs), particularly PDHK1 and PDHK2.[1][2][3][4] By inhibiting these kinases, this compound leads to the activation of the pyruvate dehydrogenase complex (PDC), a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle.[1][5] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

This compound is a trifluoromethylpropanamide derivative with a molecular weight of 478.87 g/mol .[1][2][3] It is a white to off-white solid.[2] The stereochemistry at the hydroxyl-bearing carbon is crucial for its activity.

Chemical Identifiers
IdentifierValueReference
IUPAC Name 4-[[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methyl-1-oxopropyl]amino]phenyl]sulfonyl]-N,N-dimethyl-benzamide[5]
CAS Number 252017-04-2[1][2][3][5]
Molecular Formula C₁₉H₁₈ClF₃N₂O₅S[1][2][3][5]
Molecular Weight 478.87[1][2][3][5]
SMILES O=C(N(C)C)C1=CC=C(S(=O)(=O)C2=CC=C(NC(--INVALID-LINK--(O)C(F)(F)F)=O)C(Cl)=C2)C=C1[2][3][5]
InChI Key DTDZLJHKVNTQGZ-GOSISDBHSA-N[3]
Physicochemical Properties
PropertyValueReference
Physical Form Crystalline solid[5]
Color White to off-white[2][3]
Storage Temperature 2-8°C (solid); -20°C (in solution for up to 3 months)[3][4]
Solubility
SolventSolubilityReference
Water Insoluble[1]
DMSO ≥ 46 mg/mL (96.06 mM)[2]
Ethanol 20 mg/mL[5]
DMF 20 mg/mL[5]
DMSO:PBS (pH 7.2) 0.02 mg/mL[5]

Mechanism of Action

This compound functions by inhibiting the pyruvate dehydrogenase kinases (PDHKs), which are responsible for the inhibitory phosphorylation of the E1α subunit of the pyruvate dehydrogenase complex (PDC).[6] This inhibition is non-ATP-competitive.[3][7]

This compound specifically binds to the lipoyl-binding pocket on the N-terminal domain of PDHKs.[8][9] This binding site is normally occupied by the lipoyl-bearing domain (L2) of the dihydrolipoyl transacetylase (E2) component of the PDC.[1][4] By occupying this pocket, this compound prevents the docking of PDHK onto the E2 scaffold, thereby inhibiting its ability to phosphorylate and inactivate the E1α subunit.[1][4][9] The subsequent decrease in phosphorylated (inactive) PDC leads to a higher proportion of active, dephosphorylated PDC, which enhances the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle.[1][10]

AZD7545_Mechanism_of_Action cluster_PDC Pyruvate Dehydrogenase Complex (PDC) cluster_regulation Regulation E1 PDC-E1α (Active) E1_P PDC-E1α-P (Inactive) E1->E1_P Phosphorylation AcetylCoA Acetyl-CoA E1->AcetylCoA Decarboxylation E1_P->E1 Dephosphorylation PDHK PDHK1/2 E2_L2 E2 Lipoyl Domain (L2) PDHK->E2_L2 Binds to E2 scaffold PDP PDP This compound This compound This compound->PDHK Binds to lipoyl pocket & prevents E2 interaction Pyruvate Pyruvate Pyruvate->E1 Glycolysis TCA TCA Cycle AcetylCoA->TCA In_Vitro_Workflow prep Prepare Reaction Mix (PDHK, E1, E2/E3BP) add_azd Add this compound (or DMSO vehicle) prep->add_azd incubate Incubate (25°C, 30 min) add_azd->incubate add_atp Initiate with [γ-³³P]ATP incubate->add_atp terminate Terminate with TCA add_atp->terminate quantify Quantify ³³P Incorporation (Scintillation Counting) terminate->quantify analyze Calculate IC₅₀ quantify->analyze

References

AZD7545 Target Validation in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD7545 is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with a primary focus on the PDK2 isoform. By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). This action enhances the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle, thereby promoting glucose oxidation. This guide provides a comprehensive overview of the target validation for this compound in the context of metabolic studies, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation.

Introduction: The Pyruvate Dehydrogenase Complex and its Regulation

The Pyruvate Dehydrogenase Complex (PDC) is a key mitochondrial multi-enzyme complex that plays a crucial role in cellular energy metabolism.[1] It catalyzes the irreversible decarboxylation of pyruvate to acetyl-CoA, which then enters the TCA cycle for complete oxidation. The activity of the PDC is tightly regulated by a phosphorylation/dephosphorylation cycle. Pyruvate Dehydrogenase Kinases (PDKs) phosphorylate and inactivate the E1α subunit of the PDC, while Pyruvate Dehydrogenase Phosphatases (PDPs) dephosphorylate and activate it.[1]

There are four known isoforms of PDK in mammals (PDK1, PDK2, PDK3, and PDK4), each with a distinct tissue distribution and regulatory properties.[2] Upregulation of PDK activity is associated with various metabolic disorders, including type 2 diabetes and cancer, where a shift from oxidative phosphorylation to glycolysis is observed (the Warburg effect).[3][4]

Molecular Target of this compound: Pyruvate Dehydrogenase Kinase (PDK)

The primary molecular target of this compound is Pyruvate Dehydrogenase Kinase (PDK).[5][6] It exhibits selectivity for the PDK2 isoform.[5]

Mechanism of Action

This compound is a non-ATP-competitive inhibitor that binds to the lipoyl-binding pocket of PDK.[3][7] This binding allosterically inhibits the kinase activity of PDK, preventing the phosphorylation of the serine residues on the E1α subunit of the PDC.[8] Consequently, the PDC remains in its active, dephosphorylated state, leading to an increased rate of pyruvate conversion to acetyl-CoA and enhanced glucose oxidation.[9]

Signaling Pathway

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

AZD7545_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC TCA TCA Cycle AcetylCoA->TCA PDC_inactive PDC (inactive) (phosphorylated) PDC_active PDC (active) (dephosphorylated) PDC_inactive->PDC_active PDP PDC_active->PDC_inactive PDK PDK PDK This compound This compound This compound->PDK inhibits PDP PDP Glucose Glucose Glucose->Pyruvate Glycolysis

Figure 1: this compound Signaling Pathway. Max Width: 760px.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy and potency of this compound from various metabolic studies.

Table 1: In Vitro Potency of this compound
ParameterTarget/SystemValueReference(s)
IC50 Human PDK187 nM[8]
Human PDK26.4 nM[10]
Human PDK3600 nM[8]
EC50 PDH Activity (in the presence of PDHK2)5.2 nM[9]
Pyruvate Oxidation (in rat hepatocytes)105 nM[9]
Table 2: In Vivo Effects of this compound in Rodent Models
Animal ModelTissueParameterDoseEffectReference(s)
Wistar RatsLiverActive PDH30 mg/kg (single dose)Increased from 24.7% to 70.3%[9]
Skeletal MuscleActive PDH30 mg/kg (single dose)Increased from 21.1% to 53.3%[9]
Obese Zucker (fa/fa) RatsSkeletal MusclePDH Activity10 mg/kg (single dose)Significantly elevated[9]
BloodGlucose Profile10 mg/kg (twice daily for 7 days)Markedly improved 24-h glucose profile[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the target and metabolic effects of this compound.

PDK Activity Assay

This assay measures the ability of this compound to inhibit the phosphorylation of the PDC E1α subunit by a specific PDK isoform.

Materials:

  • Recombinant human PDK isoform (e.g., PDK2)

  • Recombinant PDC E1α subunit (substrate)

  • [γ-³²P]ATP

  • This compound

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the PDC E1α subunit, and the desired concentration of this compound (or vehicle control).

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated E1α subunit by autoradiography.

  • Quantify the band intensity to determine the extent of phosphorylation and calculate the IC₅₀ value for this compound.

PDC Activity Assay in Cell Lysates

This assay measures the overall activity of the PDC in cells treated with this compound.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • This compound

  • Cell lysis buffer (e.g., 50 mM KH₂PO₄ pH 7.0, 2 mM EDTA, 5 mM DTT, 0.1% Triton X-100, and protease/phosphatase inhibitors)

  • PDC assay buffer (e.g., 50 mM KH₂PO₄ pH 8.0, 1 mM MgCl₂, 0.2 mM thiamine pyrophosphate, 1 mM NAD⁺, 0.1 mM coenzyme A)

  • [1-¹⁴C]pyruvate

  • Scintillation fluid and counter

Procedure:

  • Treat cultured cells with various concentrations of this compound for a specified time.

  • Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a sealed reaction vessel, mix a defined amount of cell lysate with the PDC assay buffer.

  • Initiate the reaction by adding [1-¹⁴C]pyruvate.

  • Incubate at 37°C for a set time (e.g., 20 minutes).

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Capture the released ¹⁴CO₂ in a trapping agent (e.g., hyamine hydroxide).

  • Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.

  • Calculate the PDC activity as nmol of pyruvate converted per minute per mg of protein.

Western Blot Analysis of PDH E1α Phosphorylation

This method is used to directly assess the phosphorylation status of the PDC E1α subunit in response to this compound treatment.

Materials:

  • Cultured cells or tissue homogenates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PDH-E1α (specific for phosphorylation sites, e.g., Ser293) and anti-total-PDH-E1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells or animals with this compound.

  • Prepare protein lysates from cells or tissues using RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-PDH-E1α) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total PDH-E1α for normalization.

  • Quantify the band intensities to determine the ratio of phosphorylated to total PDH-E1α.

Mandatory Visualizations

Experimental Workflow: Cell-Based PDC Activity Assay

The following diagram illustrates the workflow for assessing the effect of this compound on PDC activity in cultured cells.

PDC_Activity_Workflow cluster_workflow Workflow for Cell-Based PDC Activity Assay start Start: Culture Cells treat Treat cells with this compound (various concentrations) start->treat lyse Lyse cells and collect supernatant treat->lyse protein_quant Quantify protein concentration lyse->protein_quant assay Perform PDC activity assay with [1-14C]pyruvate protein_quant->assay measure Measure 14CO2 release (scintillation counting) assay->measure analyze Analyze data and calculate EC50 measure->analyze end End: Determine this compound effect analyze->end

References

AZD7545: A Comprehensive Technical Review of its Primary Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7545 is a potent and selective small molecule inhibitor that has been investigated for its therapeutic potential in metabolic diseases, particularly type 2 diabetes. This document provides an in-depth technical guide on the primary molecular target of this compound, its mechanism of action, and the experimental basis for these findings.

Primary Target: Pyruvate Dehydrogenase Kinase (PDHK)

The primary molecular target of this compound is Pyruvate Dehydrogenase Kinase (PDHK) .[1][2][3][4][5] this compound exhibits isoform selectivity, potently inhibiting PDHK1 and PDHK2.[1][3][5][6] It is a non-ATP competitive inhibitor, meaning it does not compete with ATP for binding to the kinase domain.[3][7] Instead, structural studies have shown that this compound binds to the lipoyl-binding pocket of PDHK.[8] This binding disrupts the interaction between PDHK and the inner lipoyl-bearing domain (L2) of the dihydrolipoyl transacetylase (E2) component of the Pyruvate Dehydrogenase Complex (PDC).[1]

The Pyruvate Dehydrogenase Complex is a critical mitochondrial multi-enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible decarboxylation of pyruvate to acetyl-CoA.[3][4] The activity of the PDC is tightly regulated by reversible phosphorylation. PDHKs phosphorylate and inactivate the E1α subunit of the PDC, thereby downregulating its activity.[3][4] By inhibiting PDHK, this compound prevents the inactivation of the PDC, leading to its activation and an increase in glucose oxidation.[9][10]

Quantitative Pharmacological Data

The inhibitory and activating effects of this compound on various PDHK isoforms and its downstream effects on cellular metabolism have been quantified in several studies. The following tables summarize the key quantitative data.

Target Isoform Parameter Value Reference
PDHK1IC₅₀36.8 nM[1][5]
PDHK2IC₅₀6.4 nM[1][5]
PDHK3IC₅₀600 nM[10]
PDHK4ActivityStimulatory at >10 nM[1][10]

Table 1: In Vitro Inhibitory/Stimulatory Activity of this compound against PDHK Isoforms. IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Experimental System Parameter Value Reference
Recombinant human PDHK2EC₅₀ (PDH activity)5.2 nM[1][5][9]
Primary rat hepatocytesEC₅₀ (pyruvate oxidation)105 nM[1][5][9]

Table 2: Cellular Activity of this compound. EC₅₀ values represent the concentration of this compound required to elicit 50% of the maximal response.

Signaling Pathway

The pyruvate dehydrogenase complex (PDC) is a central hub in cellular metabolism, and its activity is tightly controlled by phosphorylation and dephosphorylation. The following diagram illustrates the regulatory pathway and the mechanism of action of this compound.

PDC_Regulation cluster_Mitochondrion Mitochondrial Matrix cluster_regulation Allosteric Regulators Pyruvate Pyruvate PDC_active Pyruvate Dehydrogenase Complex (Active) Pyruvate->PDC_active converts to AcetylCoA AcetylCoA PDC_active->AcetylCoA PDC_inactive Pyruvate Dehydrogenase Complex (Inactive) PDC_active->PDC_inactive Phosphorylation PDC_inactive->PDC_active Dephosphorylation PDHK Pyruvate Dehydrogenase Kinase (PDHK1/2) PDHK->PDC_active phosphorylates & inactivates PDP Pyruvate Dehydrogenase Phosphatase (PDP) PDP->PDC_inactive dephosphorylates & activates This compound This compound This compound->PDHK inhibits ATP_ADP High ATP/ADP ratio ATP_ADP->PDHK activates NADH_NAD High NADH/NAD+ ratio NADH_NAD->PDHK activates AcetylCoA_CoA High Acetyl-CoA/CoA ratio AcetylCoA_CoA->PDHK activates Ca2 Ca2+ Ca2->PDP activates experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Studies a Recombinant PDHK Isoform Expression b In Vitro Kinase Assay (IC50 Determination) a->b c Mechanism of Action Studies (e.g., ATP Competition) b->c e Pyruvate Oxidation Assay (EC50 Determination) b->e d Primary Hepatocyte Isolation d->e g This compound Administration e->g f Animal Model (e.g., Zucker Rats) f->g h Tissue Collection (Liver, Muscle) g->h j Blood Glucose Monitoring g->j i Ex Vivo PDH Activity Assay h->i

References

The Role of AZD7545 in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD7545 is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK), a key regulatory enzyme in cellular metabolism. By inhibiting PDK, this compound activates the Pyruvate Dehydrogenase Complex (PDC), facilitating the conversion of pyruvate to acetyl-CoA and promoting mitochondrial respiration. This guide provides an in-depth technical overview of the mechanism of action of this compound, its effects on cellular metabolism, and its potential therapeutic applications. Quantitative data from key studies are summarized, and the underlying signaling pathways and experimental workflows are visualized.

Introduction to this compound and its Target: Pyruvate Dehydrogenase Kinase

Cellular metabolism is a tightly regulated network of biochemical reactions essential for energy production, biosynthesis, and cellular homeostasis. The Pyruvate Dehydrogenase Complex (PDC) plays a critical gatekeeping role in aerobic metabolism, catalyzing the irreversible decarboxylation of pyruvate to acetyl-CoA, thereby linking glycolysis to the tricarboxylic acid (TCA) cycle.[1][2] The activity of the PDC is primarily regulated by reversible phosphorylation mediated by a family of four dedicated Pyruvate Dehydrogenase Kinase (PDK) isoenzymes (PDK1-4).[3][4] These kinases phosphorylate and inactivate the E1α subunit of the PDC.[3][4]

This compound is a small molecule inhibitor developed to target PDKs.[3][4] Initially investigated for the treatment of type 2 diabetes, its role in modulating cellular metabolism has garnered interest in other therapeutic areas, including oncology.[2][3][4] This document will delve into the technical details of how this compound influences cellular metabolic pathways.

Mechanism of Action of this compound

This compound functions as a selective inhibitor of specific PDK isoforms. It does not compete with ATP, but rather acts by binding to the lipoamide-binding site on the kinase.[1][3] This binding prevents the interaction of PDK with the inner lipoyl-bearing domains (L2) of the dihydrolipoyl transacetylase (E2) component of the PDC, which is essential for the kinase's activity.[5]

By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the PDC. This leads to a higher proportion of active, dephosphorylated PDC, thereby increasing the flux of pyruvate into the mitochondria for conversion to acetyl-CoA and subsequent oxidation in the TCA cycle.

Signaling Pathway of PDC Regulation and this compound Inhibition

PDC Regulation and this compound Inhibition cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDC TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDC Pyruvate Dehydrogenase Complex (PDC) (Active) iPDC Inactive PDC (Phosphorylated) PDC->iPDC PDK (Phosphorylation) iPDC->PDC PDP (Dephosphorylation) PDK PDK1/PDK2 This compound This compound This compound->PDK Inhibits

Caption: this compound inhibits PDK1 and PDK2, preventing PDC phosphorylation and promoting the conversion of pyruvate to acetyl-CoA.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against PDK Isoforms
IsoformIC50 (nM)Source
PDHK136.8 ± 18[3]
PDHK26.4 ± 2.2[3]
PDHK4No inhibition (>10 µM), stimulates activity[5]
Table 2: In Vitro and In Vivo Effects of this compound on PDH Activity and Metabolism
SystemParameterValueSource
Recombinant human PDHK2EC50 for PDH activity increase5.2 nM[5][6]
Primary rat hepatocytesEC50 for PDH activity increase105 nM[5][6]
Primary rat hepatocytesStimulation of pyruvate oxidation2-fold[6]
Wistar rats (liver)Increase in active PDH (30 mg/kg)From 24.7% to 70.3%[6]
Wistar rats (skeletal muscle)Increase in active PDH (30 mg/kg)From 21.1% to 53.3%[6]
Obese Zucker rats (muscle)Elevation of PDH activity (10 mg/kg)Significant[6]
Obese Zucker ratsPostprandial blood glucoseElimination of elevation[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general protocols employed in the characterization of this compound.

In Vitro Kinase Assays

Objective: To determine the inhibitory potency (IC50) of this compound against different PDK isoforms.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PDK isoforms (PDK1, PDK2, PDK4) and the E1 component of the PDC are expressed and purified.

  • Reaction Mixture: The assay is typically performed in a buffer containing ATP, the E1 substrate, and the respective PDK isoform.

  • Inhibitor Addition: this compound is added at varying concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for the phosphorylation of the E1 subunit.

  • Detection: The extent of E1 phosphorylation is quantified, often using a radiolabeled ATP ([γ-³²P]ATP) followed by autoradiography or by using specific antibodies that recognize the phosphorylated form of E1.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.

Hepatocyte Pyruvate Oxidation Assay

Objective: To assess the effect of this compound on pyruvate metabolism in a cellular context.

General Protocol:

  • Hepatocyte Isolation: Primary hepatocytes are isolated from rats (e.g., Wistar) by collagenase perfusion of the liver.

  • Cell Culture: Hepatocytes are plated and cultured in a suitable medium.

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Metabolic Labeling: [1-¹⁴C]-pyruvate is added to the medium.

  • CO2 Trapping: The rate of pyruvate oxidation is determined by measuring the amount of ¹⁴CO₂ produced and trapped in a suitable scintillant.

  • Data Analysis: The EC50 for the stimulation of pyruvate oxidation is calculated from the dose-response curve.

In Vivo Studies in Rodent Models

Objective: To evaluate the in vivo efficacy of this compound on PDH activity and glucose metabolism.

General Protocol:

  • Animal Models: Wistar rats or obese Zucker rats are commonly used.

  • Drug Administration: this compound is administered, typically via oral gavage.

  • Tissue Collection: At specified time points after administration, tissues such as liver and skeletal muscle are collected.

  • PDH Activity Assay: Tissue extracts are prepared, and the activity of the PDC is measured. The proportion of the active (dephosphorylated) form of PDC is determined by comparing the activity with and without treatment with a PDH phosphatase.

  • Blood Glucose Monitoring: In studies involving diabetic models like the Zucker rat, blood glucose levels are monitored over time, particularly after a meal, to assess the impact on glucose homeostasis.

Metabolic Consequences of PDK Inhibition by this compound

The inhibition of PDK by this compound initiates a cascade of metabolic shifts within the cell.

Shift from Glycolysis to Oxidative Phosphorylation

In many cancer cells, a phenomenon known as the Warburg effect is observed, where cells predominantly rely on aerobic glycolysis for energy production, converting pyruvate to lactate even in the presence of oxygen.[7] By activating the PDC, this compound promotes the entry of pyruvate into the TCA cycle, thereby shifting the metabolic balance from glycolysis towards oxidative phosphorylation. This can lead to a reduction in lactate production and a more efficient energy generation process.[8]

Impact on the NAD+/NADH Ratio

The increased flux through the PDC and the TCA cycle leads to a higher rate of NADH production. This can alter the intracellular NAD+/NADH ratio, which is a critical regulator of numerous cellular processes, including the activity of sirtuins and other NAD+-dependent enzymes.[9] Studies have shown that PDK inhibition by this compound can decrease the NAD+/NADH ratio.[9]

Experimental Workflow for Investigating Metabolic Shifts

Workflow for Analyzing Metabolic Effects of this compound start Cell Culture (e.g., Cancer Cell Line) treatment Treatment with This compound or Vehicle start->treatment metabolite_extraction Metabolite Extraction treatment->metabolite_extraction flux_analysis Seahorse XF Flux Analysis treatment->flux_analysis western_blot Western Blot (p-PDC, Total PDC) treatment->western_blot lactate_assay Lactate Production Assay treatment->lactate_assay lcms LC-MS/MS Metabolomics metabolite_extraction->lcms data_analysis Data Analysis and Pathway Mapping lcms->data_analysis flux_analysis->data_analysis western_blot->data_analysis lactate_assay->data_analysis

Caption: A typical experimental workflow to elucidate the metabolic reprogramming induced by this compound.

Conclusion

This compound is a valuable research tool for dissecting the intricate regulation of cellular metabolism. Its selective inhibition of PDK1 and PDK2 provides a specific means to activate the Pyruvate Dehydrogenase Complex, thereby influencing the balance between glycolysis and mitochondrial respiration. The quantitative data and experimental frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working to understand and therapeutically target cellular metabolic pathways. Further investigation into the nuanced effects of this compound in different cellular and disease contexts will continue to illuminate the critical role of the PDC in health and disease.

References

Methodological & Application

AZD7545 In Vitro Assay Protocols: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols for in vitro assays involving AZD7545, a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase 2 (PDHK2). The information is intended for researchers, scientists, and drug development professionals working on the Pyruvate Dehydrogenase (PDH) complex and related metabolic pathways. This document outlines the mechanism of action of this compound, its inhibitory activity, and provides step-by-step protocols for key biochemical and cell-based assays.

Introduction

This compound is a selective inhibitor of pyruvate dehydrogenase kinases (PDKs), with particular potency against PDHK2.[1] The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible decarboxylation of pyruvate to acetyl-CoA.[2][3][4] The activity of the PDC is tightly regulated by reversible phosphorylation by four PDK isoforms (PDK1-4) and dephosphorylation by two pyruvate dehydrogenase phosphatase (PDP) isoforms.[5] Phosphorylation of the E1α subunit of the PDC by PDKs leads to its inactivation.[5] By inhibiting PDKs, particularly PDHK2, this compound leads to an increase in the active, dephosphorylated form of the PDC, thereby promoting glucose oxidation.[6]

Mechanism of Action

This compound acts as a competitive inhibitor of PDHK2.[4] It has been shown to inhibit PDHK1 and PDHK2 with high affinity.[1][4][7] Interestingly, it does not inhibit PDHK4 at higher concentrations but rather stimulates its activity.[7] The inhibitory action of this compound disrupts the interaction between PDHK2 and the inner lipoyl-bearing domains (L2) of the dihydrolipoyl transacetylase (E2) component of the PDC.[7]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and activation data for this compound against various PDHK isoforms and in cellular assays.

Table 1: Inhibitory Activity of this compound against PDHK Isoforms

Target IsoformIC50 (nM)
PDHK136.8[4][7]
PDHK26.4[1][4][7]
PDHK3600

Table 2: Activator and Cellular Activity of this compound

AssayCell Type/SystemEC50 (nM)
PDH Activity AssayRecombinant human PDHK25.2[7]
Pyruvate Oxidation AssayPrimary Rat Hepatocytes105[7]

Signaling Pathway

The diagram below illustrates the central role of the Pyruvate Dehydrogenase Complex (PDC) in glucose metabolism and its regulation by Pyruvate Dehydrogenase Kinases (PDKs) and Phosphatases (PDPs). This compound inhibits PDKs, leading to the activation of the PDC.

PDH_Signaling_Pathway cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion cluster_regulation Regulation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport PDC_active PDC (Active) (Dephosphorylated) Pyruvate_mito->PDC_active PDC_inactive PDC (Inactive) (Phosphorylated) PDC_inactive->PDC_active Dephosphorylation PDC_active->PDC_inactive Phosphorylation AcetylCoA Acetyl-CoA PDC_active->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDKs PDK1, PDK2, PDK3, PDK4 PDKs->PDC_inactive PDPs PDP1, PDP2 PDPs->PDC_active This compound This compound This compound->PDKs Inhibition

Pyruvate Dehydrogenase Complex Signaling Pathway.

Experimental Workflow

The following diagram provides a general workflow for conducting in vitro assays with this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis prep_reagents Prepare Reagents and Buffers setup_assay Set up Assay Plate (Biochemical or Cell-based) prep_reagents->setup_assay prep_cells Culture and Prepare Cells (for cell-based assays) prep_cells->setup_assay prep_compound Prepare this compound Stock and Dilutions add_compound Add this compound Dilutions prep_compound->add_compound setup_assay->add_compound incubate Incubate for a Defined Period add_compound->incubate measure_signal Measure Signal (e.g., Radioactivity, Fluorescence) incubate->measure_signal analyze_data Analyze Data and Determine IC50 or EC50 Values measure_signal->analyze_data

General Experimental Workflow for this compound In Vitro Assays.

Experimental Protocols

Herein are detailed protocols for key in vitro assays to evaluate the activity of this compound.

PDHK2 Biochemical Assay (Radiometric)

This assay measures the inhibition of PDHK2 activity by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a synthetic peptide substrate.

Materials:

  • Recombinant human PDHK2 enzyme

  • PDHKtide substrate (a synthetic peptide substrate for PDHK)

  • [γ-³³P]ATP

  • This compound

  • Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

  • Stop Solution: 75 mM phosphoric acid

  • 96-well phosphocellulose filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reagents:

    • Prepare a 2X enzyme solution by diluting recombinant PDHK2 in Assay Buffer.

    • Prepare a 2X substrate solution containing PDHKtide and [γ-³³P]ATP in Assay Buffer.

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to achieve the desired final concentrations.

  • Assay Reaction:

    • To the wells of a 96-well plate, add 10 µL of the this compound dilutions or vehicle control (DMSO in Assay Buffer).

    • Add 20 µL of the 2X enzyme solution to each well.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the 2X substrate solution to each well. The final reaction volume is 50 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection:

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Transfer the reaction mixture to a 96-well phosphocellulose filter plate.

    • Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Pyruvate Oxidation Assay in Primary Hepatocytes

This assay measures the effect of this compound on the rate of pyruvate oxidation in primary hepatocytes by quantifying the production of ¹⁴CO₂ from [1-¹⁴C]pyruvate.

Materials:

  • Primary rat hepatocytes

  • [1-¹⁴C]pyruvate

  • Krebs-Henseleit bicarbonate buffer supplemented with 10 mM HEPES and 2% BSA, pH 7.4

  • This compound

  • 96-well cell culture plates with a corresponding filter plate containing a CO₂ trapping agent (e.g., filter paper soaked in NaOH or a commercial CO₂ trapping scintillant)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Preparation:

    • Isolate primary hepatocytes from rats using standard collagenase perfusion methods.

    • Seed the hepatocytes in 96-well collagen-coated plates and allow them to attach for 4-6 hours in appropriate culture medium.

  • Assay:

    • Wash the cells once with Krebs-Henseleit buffer.

    • Pre-incubate the cells for 30 minutes with Krebs-Henseleit buffer containing various concentrations of this compound or vehicle control.

    • Initiate the assay by adding Krebs-Henseleit buffer containing [1-¹⁴C]pyruvate to a final concentration of 1 mM.

    • Immediately seal the wells with the filter plate containing the CO₂ trapping agent.

  • Incubation:

    • Incubate the plates at 37°C for 60 minutes.

  • Termination and Detection:

    • Stop the reaction by injecting a strong acid (e.g., 1 M perchloric acid) into each well to release all dissolved ¹⁴CO₂ from the medium.

    • Continue incubation for another 60 minutes at room temperature to ensure complete trapping of the ¹⁴CO₂ by the filter paper.

    • Remove the filter plate and transfer the filter papers to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the ¹⁴CO₂ production to the protein content in each well.

    • Calculate the fold-change in pyruvate oxidation for each this compound concentration relative to the vehicle control.

    • Plot the fold-change against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cell Proliferation Assay in Melanoma Cells

This assay assesses the effect of this compound on the proliferation of human melanoma cell lines.

Materials:

  • Human melanoma cell lines (e.g., A375, SK-MEL-28)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • This compound

  • Resazurin sodium salt solution

  • 96-well clear-bottom black cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the melanoma cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Resazurin Assay:

    • Prepare a working solution of Resazurin in PBS or culture medium.

    • Add 10 µL of the Resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Detection:

    • Measure the fluorescence of the reduced Resazurin (resorufin) using a fluorescence plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for cell proliferation.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Studying the Warburg Effect in Cancer using AZD7545

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a shift from mitochondrial oxidative phosphorylation to aerobic glycolysis, even in the presence of oxygen.[1] This metabolic reprogramming provides cancer cells with a growth advantage by supplying them with the necessary energy and biosynthetic precursors for rapid proliferation.[1] A key regulator of this metabolic switch is the Pyruvate Dehydrogenase Complex (PDC), which is often inactivated in cancer cells by Pyruvate Dehydrogenase Kinases (PDKs).[2] AZD7545 is a potent and selective inhibitor of PDK2, and also shows activity against PDK1, making it a valuable tool for studying the reversal of the Warburg effect and its therapeutic potential in cancer.[3] By inhibiting PDK, this compound reactivates the PDC, shunting pyruvate back into the tricarboxylic acid (TCA) cycle and restoring oxidative phosphorylation.[2] These application notes provide detailed protocols for utilizing this compound to investigate the Warburg effect in cancer cells.

Mechanism of Action of this compound

This compound is a competitive inhibitor of PDK2, with a lesser inhibitory effect on PDK1.[3] PDKs phosphorylate the E1α subunit of the PDC at specific serine residues (e.g., Ser293), leading to its inactivation.[2][4] This inactivation prevents the conversion of pyruvate to acetyl-CoA, a critical step for entry into the TCA cycle.[2] Consequently, pyruvate is diverted towards lactate production via lactate dehydrogenase (LDH), a hallmark of the Warburg effect.[5] this compound, by inhibiting PDK2, prevents the phosphorylation of PDH, thereby maintaining its active state and promoting the flux of pyruvate into the mitochondria for oxidative phosphorylation.[2][3] This shift in metabolism can lead to decreased lactate production, increased oxygen consumption, and reduced cancer cell proliferation.[5][6]

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueReference
PDK1 IC₅₀ 36.8 nM[3]
PDK2 IC₅₀ 6.4 nM[3]
PDK2 EC₅₀ (PDH activity) 5.2 nM[7]
EC₅₀ in rat hepatocytes (pyruvate oxidation) 105 nM[7]
Table 2: Effects of this compound on Cancer Cell Growth
Cell LineCancer TypeTreatmentEffectReference
BRAFV600E human melanoma cells (A375, IGR37)Melanoma10 µM this compound for 90 hoursGrowth suppression[3]
NRASmut human melanoma cells (SKMel30, IPC298, MelJuso)Melanoma10 µM this compound for 120 hoursGrowth suppression[3]

Experimental Protocols

Cell Viability Assay

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[8]

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, U87 glioblastoma)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium. It is recommended to test a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Lactate Production Assay

This protocol measures the amount of lactate secreted by cancer cells into the culture medium, a key indicator of glycolytic activity.

Materials:

  • Cancer cells treated with this compound as described in the cell viability assay protocol.

  • Lactate Assay Kit (commercially available kits are recommended for ease of use and reproducibility).

  • Microplate reader.

Procedure:

  • Culture cancer cells in 24-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Collect the cell culture supernatant at the end of the treatment period.

  • Centrifuge the supernatant at 1,000 x g for 5 minutes to remove any detached cells.

  • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Normalize the lactate concentration to the cell number or total protein content of the corresponding well.

Western Blot Analysis of PDH Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of the PDH E1α subunit, a direct downstream target of PDK. A decrease in the phosphorylation at Ser293 is indicative of PDC activation.[4]

Materials:

  • Cancer cells treated with this compound.

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies:

    • Rabbit anti-phospho-PDH-E1α (Ser293) antibody.[1][9]

    • Mouse or rabbit anti-total PDH-E1α antibody.

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Treat cancer cells with this compound at various concentrations and for different time points.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-PDH-E1α (Ser293) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total PDH-E1α and a loading control to ensure equal protein loading.

In Vivo Studies in a Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Cancer cells for injection (e.g., 1-5 x 10⁶ cells in PBS or Matrigel).

  • This compound.

  • Vehicle for administration (e.g., 0.5% (w/v) hydroxypropyl methylcellulose in water for oral gavage).

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Prepare the this compound formulation. A suggested oral dose is 10-50 mg/kg, administered once or twice daily.[3] The vehicle control group should receive the vehicle alone.

  • Administer the treatment for a specified period (e.g., 2-4 weeks).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-PDH, immunohistochemistry).

Mandatory Visualizations

Warburg_Effect_and_this compound cluster_Glycolysis Cytosol cluster_Mitochondria Mitochondrion cluster_Regulation Regulation by PDK Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDC (Active) PDC_inactive PDC (Inactive) TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDK PDK PDK->PDC_inactive Phosphorylation (Inactivation) This compound This compound This compound->PDK Inhibition

Caption: this compound inhibits PDK, preventing PDC inactivation and promoting oxidative phosphorylation.

Experimental_Workflow Cancer_Cell_Culture Cancer Cell Culture AZD7545_Treatment This compound Treatment (Dose and Time Course) Cancer_Cell_Culture->AZD7545_Treatment In_Vivo_Xenograft In Vivo Xenograft Model Cancer_Cell_Culture->In_Vivo_Xenograft Cell_Viability_Assay Cell Viability Assay (e.g., MTT) AZD7545_Treatment->Cell_Viability_Assay Lactate_Assay Lactate Production Assay AZD7545_Treatment->Lactate_Assay Western_Blot Western Blot (p-PDH, Total PDH) AZD7545_Treatment->Western_Blot Metabolic_Flux_Analysis Metabolic Flux Analysis (e.g., Seahorse) AZD7545_Treatment->Metabolic_Flux_Analysis In_Vivo_Xenograft->AZD7545_Treatment

Caption: Workflow for studying the effects of this compound on cancer cell metabolism.

References

Application Notes and Protocols for the Experimental Use of AZD7545 in Obese Zucker Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of AZD7545, a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase 2 (PDHK2), in the obese Zucker (fa/fa) rat model of obesity and insulin resistance. The protocols detailed below are designed to facilitate the investigation of this compound's effects on glucose and lipid metabolism.

Introduction

The obese Zucker rat is a widely utilized model for studying obesity and insulin resistance due to a mutation in the leptin receptor, leading to hyperphagia and a metabolic phenotype that mimics human metabolic syndrome.[1][2] Pyruvate Dehydrogenase (PDH) is a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. Its activity is inhibited by phosphorylation mediated by Pyruvate Dehydrogenase Kinases (PDKs).[3] In states of insulin resistance, PDH activity is often suppressed. This compound is a selective inhibitor of PDHK2, and by inhibiting this kinase, it leads to the dephosphorylation and activation of PDH.[2] This activation is hypothesized to increase glucose oxidation and improve glycemic control.[1]

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound
ParameterValueSpecies/SystemReference
PDHK1 IC₅₀36.8 nMRecombinant Human[2]
PDHK2 IC₅₀6.4 nMRecombinant Human[2]
PDH Activity EC₅₀ (in the presence of PDHK2)5.2 nMIn Vitro[1]
Pyruvate Oxidation EC₅₀105 nMRat Hepatocytes[1][4]
Table 2: Effects of this compound on PDH Activity and Blood Glucose in Obese Zucker Rats
Treatment GroupDose and DurationTissueChange in Active PDHChange in Blood GlucoseReference
Obese Zucker (fa/fa) Rats10 mg/kg (single dose)Skeletal MuscleSignificantly elevated-[1][5]
Obese Zucker (fa/fa) Rats10 mg/kg (twice daily for 7 days)--Markedly improved 24-h glucose profile[1][5]
Wistar Rats30 mg/kg (single dose)LiverIncreased from 24.7% to 70.3%-[1]
Wistar Rats30 mg/kg (single dose)Skeletal MuscleIncreased from 21.1% to 53.3%-[1]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Objective: To prepare and administer this compound to obese Zucker rats via oral gavage.

Materials:

  • This compound powder

  • Vehicle (select one of the options below)

    • Option A: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5]

    • Option B: 10% DMSO, 90% (20% SBE-β-CD in Saline)[5]

    • Option C: 10% DMSO, 90% Corn Oil[5]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal scale

  • Gavage needles (16-18 gauge, 2-3 inches with a rounded tip for rats)

  • Syringes (1-3 mL)

Procedure:

  • Vehicle Preparation:

    • For Option A: Sequentially add and mix 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • For Option B: Prepare a 20% SBE-β-CD solution in saline. Then, mix 10% DMSO with 90% of the SBE-β-CD solution.

    • For Option C: Mix 10% DMSO with 90% corn oil.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the rats.

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the chosen vehicle to the powder to achieve the final desired concentration.

    • Vortex thoroughly to dissolve the compound. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

  • Animal Dosing:

    • Weigh each rat to determine the precise volume of the this compound formulation to be administered. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

    • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently over the tongue into the esophagus.

    • Administer the calculated volume of the this compound solution slowly.

    • Withdraw the gavage needle gently.

    • Monitor the animal for a few minutes post-administration to ensure there are no adverse reactions.

Protocol 2: Blood Glucose Monitoring

Objective: To measure blood glucose levels in obese Zucker rats.

Materials:

  • Handheld glucometer and corresponding test strips

  • Lancets or a sterile scalpel blade

  • Gauze pads

  • 70% ethanol

Procedure:

  • Gently restrain the rat.

  • Warm the tail with a warm, damp cloth or under a heat lamp to increase blood flow.

  • Clean the tip of the tail with 70% ethanol.

  • Make a small incision or prick at the very tip of the tail using a lancet or sterile scalpel blade.

  • Gently massage the base of the tail to produce a small drop of blood.

  • Apply the drop of blood to the glucometer test strip.

  • Record the blood glucose reading.

  • Apply gentle pressure to the tail tip with a gauze pad to stop the bleeding.

  • For a 24-hour glucose profile, repeat this procedure at predetermined time points.

Protocol 3: Tissue Collection and Preparation for PDH Activity Assay

Objective: To collect and prepare liver and skeletal muscle tissue for the measurement of PDH activity.

Materials:

  • Anesthesia (e.g., isoflurane, pentobarbital)

  • Surgical scissors and forceps

  • Liquid nitrogen

  • Pre-chilled homogenization buffer (containing phosphatase and protease inhibitors)

  • Dounce homogenizer or mechanical homogenizer

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Anesthetize the rat according to an approved institutional protocol.

  • Perform a laparotomy to expose the liver and hindlimb muscles.

  • Quickly excise a portion of the liver and a sample of skeletal muscle (e.g., gastrocnemius).

  • Immediately freeze the tissues in liquid nitrogen to preserve the phosphorylation state of enzymes.

  • Store the frozen tissues at -80°C until analysis.

  • For homogenization, weigh the frozen tissue and place it in a pre-chilled tube with ice-cold homogenization buffer.

  • Homogenize the tissue using a Dounce or mechanical homogenizer on ice.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove cellular debris.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

Protocol 4: Pyruvate Dehydrogenase (PDH) Activity Assay

Objective: To measure the enzymatic activity of PDH in tissue lysates.

Method 1: Spectrophotometric Assay

This method measures the reduction of NAD+ to NADH, which is coupled to a colorimetric reaction.

Materials:

  • Commercially available PDH activity assay kit (e.g., from Sigma-Aldrich, Abcam)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Tissue lysates (from Protocol 3)

Procedure:

  • Follow the manufacturer's instructions provided with the specific PDH activity assay kit.

  • Typically, the assay involves adding the tissue lysate to a reaction mixture containing the PDH substrate (pyruvate) and NAD+.

  • The production of NADH is coupled to the reduction of a probe, resulting in a color change that is measured over time at 450 nm.

  • The rate of change in absorbance is proportional to the PDH activity in the sample.

  • Calculate the PDH activity based on a standard curve.

Method 2: Immunocapture-Based Activity Assay (ELISA format)

This method first captures the PDH complex in a microplate well before measuring its activity.

Materials:

  • Commercially available immunocapture-based PDH activity assay kit (e.g., from Abcam)

  • 96-well microplate pre-coated with anti-PDH antibody

  • Microplate reader

  • Tissue lysates (from Protocol 3)

Procedure:

  • Follow the manufacturer's instructions provided with the kit.

  • Add the prepared tissue lysates to the wells of the microplate. The anti-PDH antibody will capture the PDH complex from the lysate.

  • After a washing step to remove unbound proteins, a reaction mixture containing pyruvate and NAD+ is added.

  • The enzymatic reaction proceeds, and the activity is measured as described in the spectrophotometric method.

Protocol 5: Western Blotting for Phosphorylated PDH

Objective: To determine the phosphorylation status of the PDH E1α subunit.

Materials:

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-PDH E1α (specific to the phosphorylation site of interest)

    • Anti-total-PDH E1α (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from tissues as described in Protocol 3, ensuring the use of phosphatase inhibitors.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-PDH antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with the anti-total-PDH antibody to normalize for protein loading.

Mandatory Visualizations

AZD7545_Signaling_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol Pyruvate Pyruvate PDH PDH (Active) Pyruvate->PDH Oxidation PDH_p PDH-P (Inactive) PDH->PDH_p Dephosphorylation AcetylCoA AcetylCoA PDH->AcetylCoA PDH_p->PDH Dephosphorylation TCA TCA Cycle AcetylCoA->TCA PDHK2 PDHK2 PDHK2->PDH_p Phosphorylation This compound This compound This compound->PDHK2 Inhibition PDP PDP (Phosphatase) PDP->PDH Activation Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glycolysis->Pyruvate Experimental_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase start Obese Zucker (fa/fa) Rats treatment This compound Administration (Oral Gavage, 10 mg/kg) start->treatment monitoring Blood Glucose Monitoring treatment->monitoring euthanasia Euthanasia & Tissue Collection (Liver & Skeletal Muscle) monitoring->euthanasia lysate Tissue Lysate Preparation euthanasia->lysate pdh_activity PDH Activity Assay (Spectrophotometric or Immunocapture) lysate->pdh_activity western_blot Western Blot (p-PDH & Total PDH) lysate->western_blot data_analysis Data Analysis & Interpretation pdh_activity->data_analysis western_blot->data_analysis

References

Application Notes and Protocols: Measuring Pyruvate Dehydrogenase (PDH) Activity Following AZD7545 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pyruvate Dehydrogenase (PDH) complex is a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA.[1][2] Its activity is tightly regulated, primarily through phosphorylation and dephosphorylation. The Pyruvate Dehydrogenase Kinases (PDKs) inactivate the PDH complex by phosphorylating its E1α subunit.[1][3] In various diseases, including cancer and metabolic disorders, elevated PDK activity leads to the inhibition of PDH, promoting a glycolytic state.[4]

AZD7545 is a potent and selective inhibitor of PDKs, particularly PDK1 and PDK2.[5][6][7] By inhibiting these kinases, this compound prevents the phosphorylation of the PDH complex, leading to its activation.[8][9] This results in an increased flux of pyruvate into the TCA cycle for oxidative phosphorylation.[1] Measuring the activity of the PDH complex is, therefore, a crucial step in evaluating the efficacy of this compound and similar PDK inhibitors.

These application notes provide detailed protocols for measuring PDH activity in biological samples following treatment with this compound.

Mechanism of Action of this compound

This compound functions as a non-ATP-competitive inhibitor of PDK1 and PDK2.[7] It binds to the lipoyl-binding pocket of the N-terminal domain of these PDK isoforms, which disrupts the interaction between the kinase and the inner lipoyl-bearing domain of the E2 component of the PDH complex.[7][10] This prevents the phosphorylation and subsequent inactivation of the PDH E1α subunit, thereby maintaining the PDH complex in its active state.[1][8]

AZD7545_Mechanism_of_Action cluster_PDC Pyruvate Dehydrogenase Complex (PDC) PDH_active Active PDH PDH_inactive Inactive PDH-P PDH_active->PDH_inactive Inactivates PDK PDK1/PDK2 PDK->PDH_active Phosphorylates This compound This compound This compound->PDK

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

The following tables summarize the inhibitory concentrations of this compound on various PDK isoforms and its effective concentrations for stimulating PDH activity in different experimental systems.

Table 1: Inhibitory Activity of this compound against PDK Isoforms

IsoformIC₅₀ (nM)
PDHK136.8[5][6]
PDHK26.4[5][6]
PDHK3600[7][10]
PDHK4No inhibition (>10 nM); may stimulate[5][7]

Table 2: Effective Concentrations of this compound for PDH Activation

SystemParameterEC₅₀ (nM)
Recombinant human PDHK2PDH Activity5.2[5][8]
Primary rat hepatocytesPyruvate Oxidation105[5][8][11]

Table 3: In Vivo Effects of this compound on PDH Activity

SpeciesTissueDose% Active PDH (Control vs. Treated)
Wistar ratsLiver30 mg/kg24.7% vs. 70.3%[8]
Wistar ratsSkeletal Muscle30 mg/kg21.1% vs. 53.3%[8]
Obese Zucker (fa/fa) ratsMuscle10 mg/kgSignificantly elevated[6][8]

Experimental Protocols

Protocol 1: PDH Activity Measurement in Cultured Cells Treated with this compound

This protocol describes a colorimetric assay to measure PDH activity in cell lysates after treatment with this compound. The assay is based on the reduction of a tetrazolium salt, such as MTT or WST-1, by NADH produced during the PDH-catalyzed reaction.[12][13]

Materials:

  • Cultured cells (e.g., cancer cell lines, primary cells)

  • This compound (solubilized in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • PDH Assay Buffer (e.g., 20 mM potassium phosphate pH 7.5, 50 mM KCl, 2 mM MgCl₂, 2 mM DTT)[10]

  • Protease and phosphatase inhibitor cocktails

  • PDH Activity Assay Kit (e.g., from RayBiotech, Abcam, or similar) or individual reagents:

    • Sodium pyruvate

    • Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD⁺[14]

    • Colorimetric probe (e.g., WST-1 or MTT) and a coupling enzyme (e.g., diaphorase)

  • BCA Protein Assay Kit

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., ~450 nm for WST-1 or ~565 nm for MTT)[2][12]

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).

    • Treat cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 4, 12, or 24 hours).

  • Sample Preparation (Cell Lysate):

    • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold PDH Assay Buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Homogenize the lysate if necessary and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[2]

    • Collect the supernatant, which contains the soluble proteins including the PDH complex. Keep on ice.

    • Determine the protein concentration of each lysate using a BCA assay.

  • PDH Activity Assay:

    • Prepare a master mix according to the manufacturer's instructions or by combining the PDH Assay Buffer, pyruvate, cofactors (TPP, CoA, NAD⁺), and the colorimetric probe.

    • Add a standardized amount of protein from each cell lysate (e.g., 20-50 µg) to individual wells of a 96-well plate.

    • Include a blank control (assay buffer without lysate) and a positive control if available.[12][15]

    • Initiate the reaction by adding the master mix to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 30-37°C.

    • Measure the absorbance kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.[2]

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔOD/min) for each sample by determining the slope of the linear portion of the kinetic curve.

    • Subtract the rate of the blank from the rates of the samples.

    • Calculate the PDH activity, often expressed in mU/mg of protein, using the extinction coefficient of the reduced colorimetric probe (provided by the kit manufacturer).

    • Compare the PDH activity in this compound-treated samples to the vehicle-treated controls.

PDH_Assay_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Homogenization A->B C 3. Centrifugation & Supernatant Collection B->C D 4. Protein Quantification (BCA Assay) C->D F 6. Add Cell Lysate to Wells D->F E 5. Prepare Reaction Mix in 96-well Plate E->F G 7. Kinetic Absorbance Reading F->G H 8. Data Analysis (ΔOD/min) G->H

Figure 2: Experimental workflow for PDH activity assay.
Protocol 2: PDH Activity Measurement in Tissue Homogenates

This protocol is adapted for measuring PDH activity in tissue samples from animals treated with this compound. It is crucial to process the tissues quickly and keep them cold to preserve enzyme activity.

Materials:

  • Tissue samples (e.g., liver, skeletal muscle)

  • This compound for in vivo administration

  • Homogenization Buffer (similar to PDH Assay Buffer, with protease and phosphatase inhibitors)

  • Dounce or motor-driven tissue homogenizer

  • All other reagents and equipment listed in Protocol 1

Procedure:

  • In Vivo Treatment and Tissue Collection:

    • Administer this compound to animals (e.g., via oral gavage) at the desired dose (e.g., 10-30 mg/kg).[8]

    • At the end of the treatment period, euthanize the animals according to approved protocols.

    • Rapidly excise the tissues of interest, rinse with ice-cold saline, and either process immediately or snap-freeze in liquid nitrogen for storage at -80°C.

  • Sample Preparation (Tissue Homogenate):

    • Weigh a small piece of frozen or fresh tissue (e.g., 50-100 mg).

    • Add 5-10 volumes of ice-cold Homogenization Buffer.

    • Homogenize the tissue thoroughly on ice using a Dounce or motor-driven homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration as described in Protocol 1.

  • PDH Activity Assay and Data Analysis:

    • Follow steps 3 and 4 from Protocol 1, using the tissue homogenate supernatant in place of the cell lysate.

Concluding Remarks

The protocols outlined above provide a robust framework for quantifying the activity of the PDH complex following treatment with the PDK inhibitor this compound. Accurate measurement of PDH activity is a direct and reliable method for assessing the pharmacological effect of this compound in both in vitro and in vivo models. When performing these assays, it is essential to maintain a cold chain during sample preparation and to include appropriate controls to ensure data quality and reproducibility. These methods are fundamental for researchers in metabolic diseases and oncology who are investigating the therapeutic potential of modulating the PDH/PDK axis.

References

Application Notes and Protocols for AZD7545 in Th2 Cell Differentiation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing AZD7545, a selective inhibitor of Pyruvate Dehydrogenase Kinase 2 (PDK2), in the study of T helper 2 (Th2) cell differentiation. By inhibiting PDK2, this compound modulates cellular metabolism, specifically glycolysis, which has been demonstrated to be a critical regulator of Th2 cell development and function.

Introduction

T helper 2 (Th2) cells are a subset of CD4+ T cells that play a pivotal role in the adaptive immune response, particularly against extracellular parasites. They are also critically involved in the pathogenesis of allergic diseases such as asthma and atopic dermatitis. The differentiation of naive CD4+ T cells into the Th2 lineage is a complex process orchestrated by specific cytokines and transcription factors. Recent studies have highlighted the importance of cellular metabolism, particularly aerobic glycolysis, in supporting this differentiation process.

This compound is a potent and selective small molecule inhibitor of PDK2, a key enzyme that negatively regulates the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDK2, this compound promotes the conversion of pyruvate to acetyl-CoA, thereby linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. In the context of T cell biology, this metabolic shift has been shown to suppress the differentiation of IL-5 and IL-13-producing Th2 cells. This makes this compound a valuable tool for investigating the role of metabolic pathways in Th2 differentiation and for exploring potential therapeutic strategies targeting immunometabolism in allergic and other Th2-mediated diseases.

Mechanism of Action

This compound is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with high selectivity for the PDK2 isoform. PDKs are mitochondrial enzymes that phosphorylate and inactivate the Pyruvate Dehydrogenase (PDH) complex, which is a critical gateway for the entry of glycolytic products into the TCA cycle. By inhibiting PDK, this compound effectively locks the PDH complex in its active, dephosphorylated state. This leads to a metabolic shift away from aerobic glycolysis (the "Warburg effect") and towards oxidative phosphorylation. In the context of Th2 cell differentiation, this metabolic reprogramming has been shown to specifically downregulate the expression of key Th2-associated transcription factors, without affecting the master regulator GATA3, and consequently reduce the production of hallmark Th2 cytokines.[1]

Data Presentation

Table 1: Effect of this compound on Th2-Related Transcription Factor mRNA Expression
Target GeneThis compound ConcentrationFold Change vs. Control
Gfi11 µM
10 µM↓↓
c-Maf1 µM
10 µM↓↓
Pparg1 µM
10 µM↓↓
Gata31 µMNo significant change
10 µMNo significant change
Data is a qualitative summary based on published findings. Precise fold changes are dependent on experimental conditions.
Table 2: Effect of this compound on Th2 Cytokine Production
CytokineThis compound ConcentrationInhibition (%) vs. Control
IL-51 µMSignificant Inhibition
10 µMStrong Inhibition
IL-131 µMSignificant Inhibition
10 µMStrong Inhibition
Data is a qualitative summary based on published findings. Percentage of inhibition is dependent on experimental conditions and stimulation methods (e.g., IL-33 stimulation).

Mandatory Visualization

Th2_Differentiation_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R TCR_Signal TCR Signal (Antigen) TCR TCR TCR_Signal->TCR JAK1/3 JAK1/3 IL-4R->JAK1/3 activates Glycolysis Glycolysis TCR->Glycolysis upregulates STAT6 STAT6 JAK1/3->STAT6 phosphorylates pSTAT6 pSTAT6 STAT6->pSTAT6 pSTAT6_dimer pSTAT6 Dimer pSTAT6->pSTAT6_dimer dimerizes Pyruvate Pyruvate Glycolysis->Pyruvate PDH_inactive PDH (inactive) Pyruvate->PDH_inactive substrate for PDK2 PDK2 PDK2->PDH_inactive phosphorylates (inactivates) PDH_active PDH (active) Acetyl-CoA Acetyl-CoA PDH_active->Acetyl-CoA produces TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle enters TCA Cycle This compound This compound This compound->PDK2 inhibits GATA3 GATA3 pSTAT6_dimer->GATA3 induces expression Gfi1 Gfi1 GATA3->Gfi1 activates c-Maf c-Maf GATA3->c-Maf activates Pparg PPARγ GATA3->Pparg activates Th2_Cytokines Th2 Cytokine Genes (IL-4, IL-5, IL-13) GATA3->Th2_Cytokines master regulator Gfi1->Th2_Cytokines co-activates c-Maf->Th2_Cytokines co-activates Pparg->Th2_Cytokines co-activates

Caption: Signaling pathway of Th2 differentiation and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Isolate_Cells 1. Isolate Naive CD4+ T cells (from mouse spleen) Culture_Cells 2. Culture cells under Th2 polarizing conditions Isolate_Cells->Culture_Cells Treat_Cells 3. Treat with this compound (or vehicle control) Culture_Cells->Treat_Cells Harvest_Cells 4. Harvest cells (after 5 days) Treat_Cells->Harvest_Cells RNA_Extraction 5a. RNA Extraction Harvest_Cells->RNA_Extraction Protein_Extraction 5b. Protein Extraction Harvest_Cells->Protein_Extraction Supernatant_Collection 5c. Supernatant Collection Harvest_Cells->Supernatant_Collection qRT_PCR 6a. qRT-PCR (Gfi1, c-Maf, Pparg, Gata3) RNA_Extraction->qRT_PCR Immunoblot 6b. Immunoblotting (Gfi1, c-Maf, PPARγ, GATA3) Protein_Extraction->Immunoblot ELISA 6c. ELISA (IL-5, IL-13) Supernatant_Collection->ELISA

Caption: Experimental workflow for studying the effect of this compound on Th2 differentiation.

Experimental Protocols

I. Isolation of Naive CD4+ T Cells from Mouse Spleen
  • Spleen Homogenization: Euthanize mice according to institutional guidelines. Aseptically remove the spleen and place it in a sterile petri dish containing 5 mL of RPMI-1640 medium. Gently mash the spleen using the plunger of a 3 mL syringe to create a single-cell suspension.

  • Red Blood Cell Lysis: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 2 mL of ACK lysis buffer. Incubate for 5 minutes at room temperature. Add 10 mL of RPMI-1640 to stop the lysis and centrifuge again.

  • Naive CD4+ T Cell Enrichment: Resuspend the cell pellet in MACS buffer (PBS with 0.5% BSA and 2 mM EDTA). Isolate naive CD4+ T cells using a naive CD4+ T cell isolation kit (e.g., from Miltenyi Biotec or STEMCELL Technologies) according to the manufacturer's instructions. This typically involves negative selection to deplete non-CD4+ cells and activated/memory T cells.

  • Cell Counting and Viability: Resuspend the enriched cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol). Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

II. In Vitro Th2 Cell Differentiation
  • Plate Coating: Coat a 24-well plate with anti-CD3ε antibody (e.g., clone 145-2C11, 2 µg/mL in sterile PBS) by adding 250 µL per well. Incubate overnight at 4°C.

  • Cell Seeding: The next day, aspirate the anti-CD3ε antibody solution and wash each well twice with 1 mL of sterile PBS.

  • Preparation of Th2 Differentiation Medium: Prepare complete RPMI-1640 medium containing:

    • Anti-CD28 antibody (2 µg/mL)

    • Recombinant mouse IL-4 (20 ng/mL)

    • Anti-IFN-γ antibody (10 µg/mL)

    • Recombinant human IL-2 (10 ng/mL)

  • Cell Culture: Resuspend the isolated naive CD4+ T cells in the Th2 differentiation medium at a concentration of 1 x 10^6 cells/mL. Add 1 mL of the cell suspension to each well of the anti-CD3ε coated plate.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 5 days.

III. This compound Treatment
  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store aliquots at -20°C.

  • Treatment: On day 0 of the Th2 differentiation culture, add this compound to the desired final concentrations (e.g., 1 µM and 10 µM). Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (e.g., 0.1% DMSO).

  • Incubation: Co-incubate the cells with this compound for the entire 5-day differentiation period.

IV. Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: After 5 days of culture, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A typical reaction setup is as follows:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA

    • 6 µL Nuclease-free water

  • Primer Sequences (Mouse):

    • Gfi1: Fwd: 5'-GAC TTT TGG GCT TCT GAG TG-3', Rev: 5'-TGG GCT TCT TGG TGA TCT TA-3'

    • c-Maf: Fwd: 5'-AGC AGT TGG TGC TCC TGA TG-3', Rev: 5'-GCT TCC TGG TGT CCT TGA GC-3'

    • Pparg: Fwd: 5'-GGA AGC CCT TTG GTG ACT AC-3', Rev: 5'-GCT CTT GTG AAT GGA ATG TC-3'

    • Gata3: Fwd: 5'-GTC ATC CTA GAG GAG GGC GTC-3', Rev: 5'-GGT GGT GGT CTG ACA TCT GAA-3'

    • 18S rRNA (housekeeping): Fwd: 5'-GTA ACC CGT TGA ACC CCA TT-3', Rev: 5'-CCA TCC AAT CGG TAG TAG CG-3'

  • Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene (18S rRNA) and then to the vehicle control.

V. Immunoblotting
  • Protein Extraction: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Anti-Gfi1 (1:1000)

      • Anti-c-Maf (1:1000)

      • Anti-PPARγ (1:1000)

      • Anti-GATA3 (1:1000)

      • Anti-β-actin (1:5000, loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

VI. Enzyme-Linked Immunosorbent Assay (ELISA)
  • Supernatant Collection: After 5 days of culture, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the culture supernatants and store them at -80°C until use.

  • ELISA Procedure: Quantify the concentrations of IL-5 and IL-13 in the supernatants using commercially available ELISA kits (e.g., from R&D Systems or BioLegend) according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided standards. Determine the concentrations of IL-5 and IL-13 in the samples by interpolating from the standard curve.

Conclusion

This compound serves as a powerful research tool for elucidating the intricate relationship between cellular metabolism and Th2 cell differentiation. The protocols outlined in these application notes provide a robust framework for investigating the effects of PDK2 inhibition on Th2 lineage commitment and effector function. The ability of this compound to modulate Th2 responses through metabolic reprogramming opens up new avenues for the discovery and development of novel therapeutics for a range of Th2-driven inflammatory and allergic disorders.

References

Troubleshooting & Optimization

AZD7545 paradoxical activation of PDK4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD7545, focusing on its paradoxical activation of Pyruvate Dehydrogenase Kinase 4 (PDK4).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Pyruvate Dehydrogenase Kinase 2 (PDK2).[1][2][3] It functions by binding to the lipoamide-binding site on these PDK isoforms, which disrupts their interaction with the inner lipoyl-bearing domains (L2) of the dihydrolipoyl transacetylase (E2) component of the Pyruvate Dehydrogenase Complex (PDC).[1][2] This inhibition of PDK1 and PDK2 leads to a decrease in the phosphorylation of the E1α subunit of the PDC, resulting in the activation of the PDC and an increase in pyruvate oxidation.[2][4]

Q2: We are observing an unexpected increase in PDK4 activity in our experiments with this compound. Is this a known phenomenon?

Yes, the paradoxical activation of PDK4 by this compound is a documented effect.[1][5] While this compound effectively inhibits PDK1 and PDK2, it has been reported to fail to inhibit and instead stimulate PDK4 activity, particularly at higher concentrations (>10 nM).[1][5] This isoform-specific differential effect is a critical consideration for in vitro and in vivo experimental design. Some studies have also reported a paradoxical stimulation of scaffold-free PDK3 activity.[6][7][8]

Q3: What is the reported isoform selectivity of this compound?

This compound exhibits selectivity for PDK2 over PDK1 and does not inhibit PDK4.[2][5] This differential activity towards PDK isoforms is a known characteristic of this compound.[9]

Troubleshooting Guide

Issue: Inconsistent or paradoxical results in cellular assays.

  • Possible Cause 1: Off-target effects due to high concentrations.

    • Troubleshooting Step: Titrate this compound to determine the optimal concentration for selective PDK1/PDK2 inhibition without significant paradoxical activation of PDK4. It has been noted that paradoxical activation of PDK4 occurs at concentrations greater than 10 nM.[1][5]

  • Possible Cause 2: Dominant expression of PDK4 in the experimental model.

    • Troubleshooting Step: Characterize the relative expression levels of PDK isoforms (PDK1, PDK2, PDK3, and PDK4) in your cell line or tissue model using techniques like qPCR or Western blotting. Tissues with high levels of PDK4, such as skeletal muscle and heart, may exhibit a less pronounced or even opposite effect in the presence of this compound.[5]

  • Possible Cause 3: Altered metabolic state of the cells.

    • Troubleshooting Step: The metabolic status of the cells can influence the expression and activity of PDK isoforms. Ensure consistent culture conditions and consider the metabolic state (e.g., fed vs. fasted) when interpreting results, as PDK4 expression is known to be upregulated in starvation.[5]

Issue: Discrepancy between in vitro and in vivo results.

  • Possible Cause 1: Tissue-specific expression of PDK isoforms.

    • Troubleshooting Step: Be aware of the differential tissue distribution of PDK isoforms. This compound is more effective at elevating PDH activity in the liver, where PDK2 is the major isoenzyme, compared to skeletal muscle and heart, which have high levels of PDK4.[2][5]

  • Possible Cause 2: Pharmacokinetic properties of this compound.

    • Troubleshooting Step: Consider the in vivo half-life, distribution, and metabolism of this compound, which can affect its local concentration in different tissues and, consequently, its impact on different PDK isoforms.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetParameterValueSpeciesReference
PDHK1IC5036.8 nMHuman[1][2]
PDHK2IC506.4 nMHuman[1][2]
PDHK3IC50600 nMHuman[7]
PDHK4InhibitionFails to inhibit; stimulates at >10 nMHuman[1][5]
PDH Activity (in presence of PDHK2)EC505.2 nMRecombinant Human[1][10][11]
PDH Activity (in primary hepatocytes)EC50105 nMRat[1][10][11]

Table 2: In Vivo Efficacy of this compound in Wistar Rats

TissueParameterDoseResultReference
Liver% Active PDH30 mg/kgIncreased from 24.7% to 70.3%[10][11]
Skeletal Muscle% Active PDH30 mg/kgIncreased from 21.1% to 53.3%[10][11]

Key Experimental Protocols

Protocol 1: In Vitro PDK Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Use recombinant human PDK1, PDK2, and PDK4.

    • The substrate can be a synthetic peptide corresponding to the E1α phosphorylation site or the purified E1 component of the PDC.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 60mM MOPS pH 7.2, 15 mM Magnesium acetate, 60 mM KCl).[9]

    • Add the PDK enzyme (e.g., 10 nM for PDK1/2/3, 20 nM for PDK4) and the substrate (e.g., 300 nM E1).[9]

    • Add varying concentrations of this compound (or vehicle control).

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP (e.g., 5 µM).[9]

    • Incubate at 30°C for a specified time (e.g., 1 hour).[9]

  • Detection of Phosphorylation:

    • Quantify the level of substrate phosphorylation using methods such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.

      • ELISA-based assay (DELFIA): Using a phosphorylation-specific antibody.[9]

      • Mass Spectrometry.

  • Data Analysis:

    • Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Pyruvate Dehydrogenase (PDH) Activity Assay

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., primary rat hepatocytes) to the desired confluency.[1]

    • Treat the cells with varying concentrations of this compound for a specified duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a buffer that preserves the phosphorylation state of the PDC.

  • Measurement of PDH Activity:

    • Assay the PDH activity in the cell lysates. This can be done by measuring the rate of NADH production from pyruvate and NAD+.

  • Data Analysis:

    • Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal increase in PDH activity.

Visualizations

AZD7545_Mechanism cluster_PDC Pyruvate Dehydrogenase Complex (PDC) cluster_Regulation Regulation PDC_inactive PDC (Inactive) Phosphorylated E1α PDC_active PDC (Active) Dephosphorylated E1α PDC_inactive->PDC_active Dephosphorylation PDC_active->PDC_inactive Phosphorylation PDK1_2 PDK1 / PDK2 PDK1_2->PDC_active Inactivates PDK4 PDK4 PDK4->PDC_active Inactivates PDP PDH Phosphatase (PDP) PDP->PDC_inactive Activates This compound This compound This compound->PDK1_2 Inhibits This compound->PDK4 Activates (Paradoxical)

Caption: Mechanism of this compound on the Pyruvate Dehydrogenase Complex.

experimental_workflow cluster_troubleshooting Troubleshooting Considerations start Start: Hypothesis (this compound modulates PDH activity) invitro In Vitro Assay (PDK Inhibition) start->invitro cellular Cellular Assay (PDH Activity) invitro->cellular pdk_isoform PDK Isoform Expression (PDK4 dominance?) invitro->pdk_isoform invivo In Vivo Model (e.g., Zucker Rats) cellular->invivo concentration This compound Concentration (Paradoxical effects?) cellular->concentration data_analysis Data Analysis (IC50, EC50, % Activity) invivo->data_analysis metabolic_state Metabolic State of Model (Fed vs. Fasted?) invivo->metabolic_state conclusion Conclusion & Interpretation data_analysis->conclusion

Caption: Experimental workflow for investigating this compound effects.

References

AZD7545 Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD7545. The following information addresses common issues related to the stability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in powder form and in common organic solvents?

A1: Based on available data, this compound exhibits the following stability profiles:

FormStorage TemperatureDurationSource
Crystalline Solid (Powder)-20°C≥ 4 years[1]
Crystalline Solid (Powder)-20°C3 years[2]
In DMSO-20°CUp to 3 months[3]
In Solvent-80°C1 year[2]
In Solvent-20°C1 month[2]

Q2: What is the solubility of this compound in aqueous solutions?

A2: this compound is sparingly soluble in aqueous solutions. The known solubility in a Dimethyl Sulfoxide (DMSO): Phosphate-Buffered Saline (PBS) mixture at pH 7.2 is 0.02 mg/mL.[1] The compound is classified as insoluble in water.[2] For in vivo studies, specific formulations using co-solvents are often required.[4]

Q3: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer. What can I do?

A3: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for poorly soluble compounds like this compound. Here are some troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of this compound in your aqueous medium.

  • Increase the percentage of co-solvent: If your experimental system allows, increasing the percentage of the organic solvent (e.g., DMSO) in the final aqueous solution can help maintain solubility. However, be mindful of the tolerance of your biological system to the solvent.

  • Use a different formulation: For cellular or in vivo experiments, consider using a formulation with solubilizing agents such as PEG300, Tween-80, or SBE-β-CD, as suggested by some suppliers.[4]

  • Sonication and warming: Gentle warming and sonication can sometimes help dissolve small amounts of precipitate, but this may not be a long-term solution as the compound can precipitate out again over time.[4]

Q4: How stable is this compound in my specific aqueous experimental buffer?

A4: There is limited publicly available data on the degradation kinetics (e.g., hydrolysis rate) of this compound in various aqueous buffers, pH conditions, and temperatures. The stability will likely be dependent on the specific pH, temperature, and composition of your buffer. It is highly recommended to perform a stability study under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound in the aqueous experimental buffer during the experiment.Perform a time-course stability study of this compound in your buffer using an appropriate analytical method like HPLC. Prepare fresh solutions for each experiment.
Loss of compound activity Hydrolysis or other degradation pathways may be altering the chemical structure.Characterize any potential degradants using LC-MS to understand the degradation pathway. Adjust buffer pH or temperature to minimize degradation if possible.
Precipitation during storage of diluted aqueous solutions The concentration of this compound is above its solubility limit in the aqueous buffer.Store this compound as a concentrated stock in a suitable organic solvent (e.g., DMSO) at -20°C or -80°C.[2][3] Prepare fresh dilutions in your aqueous buffer immediately before use. Do not store diluted aqueous solutions of this compound for extended periods unless you have experimentally verified its stability and solubility under those conditions.

Experimental Protocols

Protocol: Assessment of this compound Stability in an Aqueous Buffer

This protocol outlines a general procedure to determine the stability of this compound in a user-defined aqueous buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound

  • HPLC-grade DMSO

  • Your aqueous buffer of interest (e.g., PBS, Tris-HCl)

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water, formic acid)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical HPLC column (e.g., C18)

2. Preparation of Solutions:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Dilute the stock solution with your aqueous buffer to the final working concentration for your experiment. Ensure the final DMSO concentration is compatible with your experimental system.

3. Stability Study Procedure:

  • Incubate the prepared aqueous solution of this compound at the desired temperature (e.g., room temperature, 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC to determine the concentration of the parent this compound peak.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradants.

  • Monitor the peak area of this compound over time. A decrease in the peak area of the parent compound indicates degradation. The appearance of new peaks suggests the formation of degradation products.

5. Data Analysis:

  • Plot the concentration or peak area of this compound as a function of time.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • This data will provide an estimate of the stability of this compound under your specific experimental conditions.

Visualizations

AZD7545_Signaling_Pathway cluster_PDC Pyruvate Dehydrogenase Complex (PDC) cluster_Regulation PDC_active Active PDC PDC_inactive Inactive PDC (phosphorylated) PDHK2 PDHK2 PDC_inactive->PDC_active Dephosphorylation PDHK2->PDC_active Phosphorylates This compound This compound This compound->PDHK2 Inhibits

Caption: this compound signaling pathway.

Stability_Workflow start Start: Need to assess this compound stability in a new aqueous buffer prep_stock Prepare concentrated stock solution of this compound in DMSO start->prep_stock prep_working Prepare working solution by diluting stock in the aqueous buffer prep_stock->prep_working check_solubility Visually inspect for precipitation prep_working->check_solubility precipitation Troubleshoot: Lower concentration or adjust buffer composition check_solubility->precipitation Precipitation observed no_precipitation Solution is clear check_solubility->no_precipitation No precipitation precipitation->prep_working incubation Incubate at desired temperature no_precipitation->incubation sampling Collect aliquots at different time points (t=0, 1, 2, 4, 8, 24h) incubation->sampling hplc_analysis Analyze samples by stability-indicating HPLC sampling->hplc_analysis data_analysis Plot % remaining this compound vs. time hplc_analysis->data_analysis end End: Stability profile determined data_analysis->end

Caption: Workflow for assessing this compound aqueous stability.

References

how to minimize AZD7545 toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific toxicities of AZD7545 in animal models is limited. The discontinuation of its clinical trials for undisclosed reasons necessitates careful monitoring and a robust toxicology assessment in any new preclinical studies.[1] This guide provides information based on its known mechanism of action and general principles for managing toxicities associated with kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1) and pyruvate dehydrogenase kinase 2 (PDHK2).[2] It functions by disrupting the interaction between PDHK and the E2 subunit of the pyruvate dehydrogenase complex (PDC).[2] This inhibition prevents the phosphorylation and subsequent inactivation of the PDC, leading to increased glucose oxidation.[3][4] this compound was initially developed for the treatment of type 2 diabetes.[5]

Q2: What are the known effects of this compound in animal models?

A2: Studies in Wistar and obese Zucker rats have demonstrated that oral administration of this compound leads to a significant increase in the activity of the pyruvate dehydrogenase complex in both the liver and skeletal muscle. This results in improved blood glucose control, particularly in diet-induced insulin-resistant models.[2]

Q3: Is there any information on the toxicity profile of this compound?

A3: Specific details regarding the toxicity profile of this compound from preclinical or clinical studies are not publicly available. The compound's development was discontinued during Phase 1 clinical trials for reasons that have not been disclosed.[1][6] Therefore, researchers should proceed with caution and conduct thorough dose-range finding and toxicology studies.

Q4: What potential toxicities could be anticipated based on its mechanism?

A4: As a modulator of a central metabolic pathway, potential on-target toxicities could involve metabolic disturbances in tissues highly reliant on specific fuel sources. Off-target effects, a common concern with kinase inhibitors, could lead to a range of adverse events.[7][8] General toxicities observed with other kinase inhibitors include cardiovascular, gastrointestinal, dermatological, and hematological side effects.[9][10][11][12] Close monitoring of these systems in animal models is recommended.

Q5: What is the paradoxical stimulation of PDK4 by this compound?

A5: Interestingly, while this compound inhibits PDHK1 and PDHK2, it has been shown to stimulate the activity of PDHK4 in the absence of the PDC core.[2][6] The in vivo consequences of this effect are not fully understood and should be considered during experimental design and data interpretation.

Troubleshooting Guide for Preclinical Studies

Issue 1: Unexpected weight loss or signs of metabolic distress are observed in treated animals.

  • Possible Cause: Alteration of metabolic homeostasis due to systemic activation of the pyruvate dehydrogenase complex. Different tissues have varying reliance on glucose versus fatty acid oxidation, and shifting this balance could have unintended consequences.

  • Troubleshooting Steps:

    • Monitor Blood Glucose and Lactate: Regularly check blood glucose and lactate levels to assess for hypoglycemia or other metabolic imbalances.

    • Assess Food and Water Intake: Quantify daily food and water consumption to identify any treatment-related changes in appetite or hydration.

    • Dose De-escalation: Reduce the dose to a lower, previously well-tolerated level or consider a dose-response study to identify the maximum tolerated dose (MTD).

    • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of key metabolic organs such as the liver, skeletal muscle, heart, and kidneys.

Issue 2: Animals exhibit signs of off-target toxicity (e.g., skin rash, gastrointestinal issues, or cardiovascular changes).

  • Possible Cause: Like many small-molecule inhibitors, this compound may have off-target activities, interacting with other kinases or cellular proteins.[7]

  • Troubleshooting Steps:

    • Comprehensive Clinical Observations: Implement a detailed daily clinical observation schedule to document any changes in behavior, appearance, or physiological state.

    • Dose Modification: Temporarily halt dosing or reduce the dose to see if the adverse effects are reversible and dose-dependent.[10]

    • Supportive Care: Provide appropriate supportive care, such as dietary modifications for gastrointestinal issues or fluid support for dehydration, in consultation with veterinary staff.

    • In Vitro Kinase Profiling: If resources permit, consider in vitro kinase profiling to identify potential off-target interactions of this compound.

Issue 3: Inconsistent or poor drug exposure is observed in pharmacokinetic studies.

  • Possible Cause: The formulation and vehicle used for administration can significantly impact drug solubility, stability, and absorption.[13][14]

  • Troubleshooting Steps:

    • Optimize Formulation: this compound has low aqueous solubility. Experiment with different biocompatible solvents and excipients to improve its solubility and stability in the dosing vehicle.[15] A sample in vivo formulation involves dissolving this compound in DMSO, then diluting with PEG300, Tween 80, and finally water.[2]

    • Verify Formulation Stability: Ensure the formulation is stable for the duration of its preparation and use.

    • Consider Route of Administration: While oral administration has been reported, other routes may be explored if oral bioavailability is a limiting factor.

    • Phase-Appropriate Formulation: The formulation should be appropriate for the animal model and the intended duration of the study.[15]

Quantitative Data from Efficacy Studies

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterSpecies/SystemValueReference
IC₅₀ PDHK1 Recombinant Human36.8 nM[2]
IC₅₀ PDHK2 Recombinant Human6.4 nM[2]
EC₅₀ PDH Activity Recombinant Human PDHK25.2 nM[2]
EC₅₀ Pyruvate Oxidation Primary Rat Hepatocytes105 nM[2]

Caption: Summary of the in vitro potency of this compound on its target kinases and its effect on cellular metabolism.

Table 2: Effect of a Single Oral Dose of this compound on PDH Activity in Wistar Rats

Dose (mg/kg)Liver PDH Activity (% of Total)Skeletal Muscle PDH Activity (% of Total)Reference
Vehicle Control 24.7%21.1%[2]
30 70.3%53.3%[2]

Caption: In vivo effect of this compound on the activation of the pyruvate dehydrogenase complex in key metabolic tissues of Wistar rats.

Signaling Pathway and Experimental Workflow

AZD7545_Mechanism cluster_Mitochondrion Mitochondrial Matrix cluster_PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC (Active) TCA TCA Cycle AcetylCoA->TCA E1 E1 E2 E2 E3 E3 PDHK PDHK1/2 PDHK->E1 Phosphorylates (Inactivates PDC) This compound This compound This compound->PDHK Inhibits

Caption: Mechanism of action of this compound on the Pyruvate Dehydrogenase Complex.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Execution Study Execution cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., Wistar, Zucker Rats) Dose_Selection Dose Range Finding Study to Determine MTD Animal_Model->Dose_Selection Formulation Prepare Stable This compound Formulation Dose_Selection->Formulation Dosing Administer this compound (e.g., Oral Gavage) Formulation->Dosing Monitoring Daily Clinical Observations (Weight, Behavior) Dosing->Monitoring Sampling Collect Blood Samples (Pharmacokinetics, Metabolites) Monitoring->Sampling Tissue_Harvest Harvest Tissues (Liver, Muscle, etc.) Sampling->Tissue_Harvest PDH_Assay Measure PDH Activity Tissue_Harvest->PDH_Assay Tox_Assessment Histopathology and Clinical Chemistry Tissue_Harvest->Tox_Assessment

Caption: General experimental workflow for preclinical evaluation of this compound.

References

Technical Support Center: Interpreting Unexpected Results with AZD7545

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD7545. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1) and Pyruvate Dehydrogenase Kinase 2 (PDHK2)[1]. By inhibiting these kinases, this compound prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). This leads to an increase in PDC activity, promoting the conversion of pyruvate to acetyl-CoA and enhancing glucose oxidation[1][2].

Q2: Are there any known paradoxical effects of this compound?

Yes, this compound has been shown to have paradoxical stimulatory effects on other PDHK isoforms. Specifically, it can stimulate the activity of PDHK4[1][3]. Additionally, at saturating concentrations, this compound can robustly increase the basal activity of scaffold-free PDHK1 and PDHK3[1][4]. This is a critical consideration when interpreting experimental results, as the overall effect on PDC activity will depend on the relative expression levels of the different PDHK isoforms in your experimental system.

Q3: My cells are showing a weaker than expected response to this compound. What are the possible reasons?

Several factors could contribute to a diminished response:

  • High expression of PDHK4: Since this compound can stimulate PDHK4, cells with high endogenous levels of this isoform may exhibit a blunted or even opposite response to the compound[3].

  • Compound instability: Ensure proper storage and handling of the compound. Repeated freeze-thaw cycles can degrade the molecule.

  • Cell culture conditions: Factors such as high glucose concentrations in the media can counteract the effects of PDC activation.

  • Development of resistance: Prolonged exposure to the inhibitor can lead to the emergence of resistant cell populations.

Q4: I am observing an unexpected increase in PDH phosphorylation after treating with this compound. Why would this happen?

This counterintuitive result is likely due to the paradoxical stimulation of PDHK4 or scaffold-free PDHK1/3[1][3][4]. If your experimental system has high levels of these isoforms, the stimulatory effect of this compound may outweigh its inhibitory effect on PDHK1 and PDHK2, leading to a net increase in PDH phosphorylation and inactivation.

Troubleshooting Guides

Issue 1: Reduced or No Inhibition of PDH Phosphorylation

If you observe that this compound is not reducing the phosphorylation of the PDH E1α subunit as expected, follow this troubleshooting guide.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Paradoxical stimulation of PDHK4 1. Assess PDHK isoform expression: Perform qPCR or Western blotting to determine the relative expression levels of PDHK1, PDHK2, PDHK3, and PDHK4 in your cell line or tissue. High levels of PDHK4 are a likely cause. 2. Isoform-specific activity assay: Conduct an in vitro kinase assay using recombinant PDHK4 to confirm its stimulation by this compound under your experimental conditions.
Compound Degradation 1. Verify compound integrity: Use a fresh aliquot of this compound. Confirm its concentration and purity via analytical methods like HPLC. 2. Proper storage: Store the compound as a powder at -20°C and stock solutions in DMSO at -80°C to prevent degradation[5].
Suboptimal Assay Conditions 1. Optimize inhibitor concentration: Perform a dose-response experiment to ensure you are using an appropriate concentration of this compound. 2. Check cell density and health: Ensure cells are healthy and not overgrown, as this can affect metabolic pathways.

Experimental Workflow for Investigating Reduced Inhibition

G start Unexpected Result: No reduction in p-PDH check_isoform 1. Assess PDHK isoform expression (qPCR/Western Blot) start->check_isoform high_pdk4 High PDHK4 expression? check_isoform->high_pdk4 confirm_stimulation 2. Perform in vitro PDHK4 activity assay high_pdk4->confirm_stimulation Yes check_compound 2. Check compound integrity and storage high_pdk4->check_compound No paradoxical_effect Conclusion: Paradoxical stimulation of PDHK4 is likely cause confirm_stimulation->paradoxical_effect compound_issue Compound degraded? check_compound->compound_issue replace_compound Use fresh aliquot compound_issue->replace_compound Yes assay_optimization 3. Optimize assay conditions compound_issue->assay_optimization No

Caption: Troubleshooting workflow for reduced this compound efficacy.

Issue 2: Unexpected Effects on Cell Proliferation

This compound has been reported to suppress the growth of certain cancer cells[5]. However, you might observe variable or even opposite effects.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Metabolic Reprogramming 1. Analyze metabolic flux: Perform metabolic flux analysis to understand how this compound is altering central carbon metabolism in your specific cell line. 2. Assess nutrient dependence: Culture cells in media with varying levels of glucose and glutamine to determine if the effect of this compound is nutrient-dependent.
Off-Target Effects 1. Consult kinome profiling data (if available): Although a comprehensive public kinome scan for this compound is not readily available, be aware that off-target effects are common with kinase inhibitors[6]. 2. Use structurally distinct PDHK inhibitors: Compare the phenotype observed with this compound to that of other PDHK inhibitors with different chemical scaffolds.
Acquired Resistance 1. Short-term vs. long-term exposure: Compare the effects of acute versus chronic treatment with this compound. A diminished effect over time suggests the development of resistance. 2. Investigate resistance mechanisms: Analyze resistant cells for upregulation of bypass signaling pathways (e.g., AKT, ERK) or mutations in the PDHK genes.

Signaling Pathway: PDHK and Cellular Metabolism

G cluster_glycolysis Glycolysis cluster_pdc Pyruvate Dehydrogenase Complex (PDC) cluster_tca TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PDC_active Active PDC Pyruvate->PDC_active enters mitochondrion PDC_inactive Inactive PDC (Phosphorylated) AcetylCoA Acetyl-CoA PDC_active->AcetylCoA TCA Energy Production (ATP) AcetylCoA->TCA PDHK PDHK1/2 PDHK->PDC_active Phosphorylates This compound This compound This compound->PDHK Inhibits

References

AZD7545 Technical Support Center: Stock Solution Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice regarding the long-term stability of AZD7545 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent. This compound is highly soluble in DMSO, with concentrations of ≥ 46 mg/mL achievable.[1] It is crucial to use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2] For in vivo applications, specific formulations involving solvents like PEG300, Tween-80, Saline, or Corn Oil are required.[1]

Q2: How should I store my this compound stock solutions for maximum stability?

For long-term stability, prepared stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2][3] Storage at -20°C is also possible but for a shorter duration.

Q3: What is the expected shelf-life of an this compound stock solution?

The stability of this compound stock solutions is dependent on the storage temperature. When stored at -80°C in a suitable solvent like DMSO, the solution is stable for up to 2 years.[1] If stored at -20°C, the stability period is reduced to 1 year or less, with some suppliers recommending a maximum of 1 to 6 months.[1][2][3][4]

Q4: My this compound solution appears to have precipitated. What should I do?

If you observe precipitation, it may be due to solvent saturation, temperature changes, or the use of DMSO that has absorbed moisture. You can gently warm the solution to 37°C and use sonication in an ultrasonic bath to aid in redissolving the compound.[1][3][5] To prevent this, ensure you are using newly opened, anhydrous DMSO and do not exceed the solubility limits.[1][2]

Q5: How does this compound work?

This compound is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase 2 (PDHK2) and also shows activity against PDHK1.[1][2][3] PDHKs are enzymes that inactivate the Pyruvate Dehydrogenase Complex (PDC) by phosphorylating it. By inhibiting PDHK, this compound prevents the inactivation of PDC, leading to increased conversion of pyruvate to acetyl-CoA, a key step linking glycolysis to the TCA cycle.[6][7]

Data on this compound Stability and Solubility

The following tables summarize the stability and solubility data for this compound from various suppliers.

Table 1: Long-Term Stability of this compound Stock Solutions in Solvent

Storage TemperatureRecommended Duration
-80°CUp to 2 years[1]
-20°C1 month to 1 year[1][2][3]

Note: To ensure maximum stability, it is critical to aliquot solutions to prevent repeated freeze-thaw cycles.[2][3]

Table 2: Long-Term Stability of this compound Solid Powder

Storage TemperatureRecommended Duration
-20°C3 years[1][2]
4°C2 years[1]

Table 3: Solubility of this compound

SolventSolubility
DMSO≥ 46 mg/mL (96.06 mM)[1]
50 mg/mL[8]
95 mg/mL (198.38 mM)[2]
Ethanol20 mg/mL[8]
DMF20 mg/mL[8]
DMSO:PBS (pH 7.2)0.02 mg/mL[8]
WaterInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution (DMSO)

  • Preparation: Work in a sterile environment. Use a new, sealed vial of anhydrous DMSO to minimize moisture contamination.[1][2]

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired concentration (e.g., for a 10 mM stock, add 0.2088 mL of DMSO to 1 mg of this compound).

  • Mixing: Vortex the solution thoroughly. If precipitation occurs, gently warm the vial to 37°C and sonicate until the solution is clear.[3][5]

  • Storage: Aliquot the clear solution into single-use, light-protected tubes. Store immediately at -80°C for long-term use.[1]

Protocol 2: Example In Vivo Formulation (Oral Administration)

This is an example protocol and may require optimization for specific animal models and experimental designs.

  • Initial Stock: Prepare a concentrated stock solution in DMSO (e.g., 95 mg/mL).[2]

  • Vehicle Preparation: Prepare the vehicle components separately. For a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:

    • To 400 µL of PEG300, add 50 µL of the concentrated DMSO stock solution. Mix until clear.

    • Add 50 µL of Tween-80 to the mixture. Mix until clear.

    • Add 450 µL of Saline to reach the final volume.

  • Administration: The final mixed solution should be used immediately for optimal results.[2]

Visual Guides

Signaling Pathway of this compound

AZD7545_Pathway cluster_0 Mechanism of Action cluster_1 Cellular Metabolism This compound This compound PDHK PDHK1 / PDHK2 (Pyruvate Dehydrogenase Kinase) This compound->PDHK Inhibits PDC_inactive PDC-P (Inactive) PDC_active PDC (Active) PDHK->PDC_active Phosphorylates Pyruvate Pyruvate AcetylCoA Acetyl-CoA (to TCA Cycle)

Caption: Mechanism of this compound action on the Pyruvate Dehydrogenase Complex.

Troubleshooting Guide for Stock Solution Issues

Troubleshooting_Workflow start Start: Issue with This compound Stock Solution precipitate Is there visible precipitation? start->precipitate warm_sonicate Warm solution to 37°C and sonicate. precipitate->warm_sonicate Yes no_precipitate Suspected degradation (e.g., loss of activity) precipitate->no_precipitate No dissolved Did it redissolve? warm_sonicate->dissolved check_solvent Check solvent quality. Use fresh, anhydrous DMSO. dissolved->check_solvent No aliquot Best Practice: Aliquot and store at -80°C to avoid freeze-thaw. dissolved->aliquot Yes check_concentration Verify concentration. Is it above solubility limit? check_solvent->check_concentration discard Solution may be degraded. Prepare fresh stock. check_concentration->discard check_storage How was it stored? no_precipitate->check_storage check_storage->aliquot Correctly (-80°C, single-use) wrong_temp Stored at 4°C or RT? check_storage->wrong_temp Temp thaw_cycles Multiple freeze-thaw cycles? check_storage->thaw_cycles Cycles wrong_temp->discard thaw_cycles->discard

Caption: Troubleshooting workflow for common this compound stock solution issues.

References

Validation & Comparative

A Comparative Analysis of AZD7545 and Dichloroacetate (DCA) as Metabolic Modulators in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Pyruvate Dehydrogenase Kinase (PDK) inhibitors, AZD7545 and Dichloroacetate (DCA), in the context of cancer cell metabolism. This document synthesizes available experimental data on their mechanisms, efficacy, and provides detailed protocols for key evaluative assays.

A hallmark of many cancer cells is a metabolic switch from mitochondrial oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect. This adaptation supports rapid proliferation by providing anabolic precursors and reducing oxidative stress. A key enzyme regulating this switch is Pyruvate Dehydrogenase Kinase (PDK), which phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC).[1][2][3][4] By inhibiting PDC, PDK prevents pyruvate from being converted to acetyl-CoA and entering the Tricarboxylic Acid (TCA) cycle for oxidative phosphorylation.[1][3][5]

Both this compound and Dichloroacetate (DCA) are inhibitors of PDK, designed to reverse the Warburg effect by reactivating PDC, thereby forcing cancer cells to shift back towards glucose oxidation.[2][6][7] This metabolic reprogramming can lead to increased production of reactive oxygen species (ROS), decreased lactate production, and ultimately, apoptosis and reduced tumor growth.[8][9] This guide compares these two molecules based on their potency, efficacy in various cancer cell lines, and the methodologies used to assess their effects.

Mechanism of Action: Targeting the Gatekeeper of Mitochondrial Metabolism

Both this compound and DCA function by inhibiting PDK, which in turn allows Pyruvate Dehydrogenase Phosphatase (PDP) to dephosphorylate and reactivate the PDC. This restored PDC activity funnels pyruvate from glycolysis into the mitochondria to be converted into acetyl-CoA, fueling the TCA cycle and oxidative phosphorylation.

However, they achieve this through different binding mechanisms. DCA, a structural analog of pyruvate, binds to an allosteric site within the N-terminal domain of PDK.[7] In contrast, this compound is a more targeted inhibitor that binds to the lipoyl-binding pocket of PDK, a site crucial for its interaction with the PDC scaffold.[7][10] This difference in binding mechanism is reflected in their vastly different potencies.

PDK_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate_m Pyruvate Pyruvate->Pyruvate_m Transport AcetylCoA Acetyl-CoA Pyruvate_m->AcetylCoA PDC Pyruvate Dehydrogenase Complex (PDC) TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA ROS ↑ Reactive Oxygen Species (ROS) TCA->ROS Apoptosis Apoptosis ROS->Apoptosis PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC Phosphorylates & Inactivates DCA Dichloroacetate (DCA) DCA->PDK AZD This compound AZD->PDK

Caption: Mechanism of this compound and DCA action on cancer cell metabolism.

Comparative Efficacy and Potency

Experimental data demonstrates a significant difference in the potency of this compound and DCA. This compound inhibits PDK isoforms 1 and 2 at nanomolar concentrations, whereas DCA requires micromolar to millimolar concentrations to achieve a similar enzymatic inhibition and cellular effect. This suggests that this compound is a substantially more potent and specific inhibitor of PDK.

Table 1: Comparative Efficacy (IC50) of this compound and Dichloroacetate
CompoundTargetIC50 ValueCancer Cell LineIC50 Value (Cell Viability)Reference
This compound PDK1 (enzyme)36.8 nMA375 (Melanoma)35.0 µM[10][11]
PDK2 (enzyme)6.4 nMMeWo (Melanoma)89.3 µM[10][11]
SK-MEL-2 (Melanoma)> 100 µM[10]
SK-MEL-28 (Melanoma)> 100 µM[10]
Dichloroacetate (DCA) PDK2 (enzyme)183 µMA375 (Melanoma)14.9 mM[8][12]
PDK4 (enzyme)80 µMMeWo (Melanoma)13.3 mM[8][12]
SK-MEL-2 (Melanoma)> 50 mM (approx.)[12]
SK-MEL-28 (Melanoma)> 50 mM (approx.)[12]
COLO 205 (Colon)3.0 mM (Growth Inh.)[13]
ES-2 (Ovarian)13.0 mM (Growth Inh.)[13]
TC71 (Ewing's Sarcoma)10.7 mM (Growth Inh.)[13]

Note: IC50 values for cell viability are highly dependent on the assay duration and specific experimental conditions.

Metabolic and Apoptotic Effects

The primary goal of PDK inhibition is to induce metabolic stress and apoptosis in cancer cells. Studies show that both compounds can successfully trigger these downstream effects, although the effective concentrations differ significantly.

Table 2: Metabolic and Apoptotic Effects of this compound and DCA
CompoundEffectQuantitative DataCell LineConcentrationReference
This compound Decreased NAD+/NADH RatioQuantitative data not specified, but observed effect143B (Osteosarcoma), H1299 (Lung)5 µM[14]
Decreased OCR:ECAR RatioObserved decrease, contrary to DCA's effectA375, MeWo (Melanoma)Not specified[10]
Dichloroacetate (DCA) Increased ApoptosisSignificant increase in apoptotic cells vs. controlHCC-LM3, SMMC-7721 (Hepatoma)20 mM (with ADM)[4]
Increased ApoptosisIncreased early and late apoptotic cellsEndometrial Cancer Lines5-10 mM[13]
Reduced Lactate Production21-42% reduction (by similar PDK inhibitor)PC-3 (Prostate)9-27 µM (VER-246608)[15]

Detailed Methodologies

Reproducibility is paramount in scientific research. The following sections detail common protocols used to evaluate the efficacy of metabolic inhibitors like this compound and DCA.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Seed Cancer Cells in 96-well Plates incubate1 Incubate Overnight (Allow Adherence) start->incubate1 treat Treat Cells with Serial Dilutions of this compound or DCA incubate1->treat incubate2 Incubate for Desired Period (e.g., 24-96 hours) treat->incubate2 assay_choice Select Assay incubate2->assay_choice viability Cell Viability Assay (e.g., MTT, Resazurin) assay_choice->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) assay_choice->apoptosis metabolism Metabolic Assay (e.g., Seahorse, Lactate) assay_choice->metabolism readout Acquire Data (Plate Reader, Flow Cytometer) viability->readout apoptosis->readout metabolism->readout analysis Data Analysis (Calculate IC50, % Apoptosis) readout->analysis

References

AZD7545 in Focus: A Comparative Guide to Pan-PDK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of AZD7545 with other pan-Pyruvate Dehydrogenase Kinase (PDK) inhibitors. This document provides a data-driven analysis of performance, supported by experimental evidence, to aid in the evaluation of these critical metabolic regulators.

Pyruvate Dehydrogenase Kinase (PDK) isoforms are crucial enzymes that regulate the activity of the Pyruvate Dehydrogenase Complex (PDC), a key gatekeeper of glucose metabolism. By inhibiting PDC, PDKs shift metabolism from mitochondrial respiration towards glycolysis, a hallmark of many cancers and metabolic diseases. Pan-PDK inhibitors, by blocking all PDK isoforms, aim to reverse this metabolic switch, making them promising therapeutic agents. This guide will compare the performance of this compound against other notable pan-PDK inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Performance Comparison of Pan-PDK Inhibitors

The inhibitory potency of various pan-PDK inhibitors against the four human PDK isoforms (PDK1, PDK2, PDK3, and PDK4) is a critical determinant of their biological efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater inhibitory strength.

InhibitorPDK1 IC50 (nM)PDK2 IC50 (nM)PDK3 IC50 (nM)PDK4 IC50 (nM)
This compound 36.8[1][2]6.4[1][2]600[3]>10,000 (stimulates)[1]
Dichloroacetate (DCA) -183,000[4]-80,000[4]
VER-246608 35844091
Nov3r Potent InhibitionPotent InhibitionStimulatesStimulates

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams provide a visual representation of the PDK signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

PDK_Signaling_Pathway Pyruvate Pyruvate PDC_active Pyruvate Dehydrogenase Complex (Active) Pyruvate->PDC_active catalyzed by PDC_inactive Pyruvate Dehydrogenase Complex (Inactive) AcetylCoA Acetyl-CoA PDC_active->AcetylCoA produces TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDKs PDK1, PDK2, PDK3, PDK4 PDKs->PDC_active ATP ATP Inhibitors This compound & other pan-PDK Inhibitors Inhibitors->PDKs inhibit ADP ADP

Caption: The PDK signaling pathway, illustrating the central role of the Pyruvate Dehydrogenase Complex (PDC) in metabolism.

Experimental_Workflow start Start inhibitor_prep Prepare Pan-PDK Inhibitor Stock Solutions start->inhibitor_prep kinase_assay In Vitro Kinase Assay inhibitor_prep->kinase_assay cell_culture Cell Culture with PDK Inhibitor Treatment inhibitor_prep->cell_culture data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis pdc_activity Measure PDC Activity cell_culture->pdc_activity western_blot Western Blot for p-PDH Levels cell_culture->western_blot pdc_activity->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for evaluating the efficacy of pan-PDK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize pan-PDK inhibitors.

In Vitro PDK Kinase Activity Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of a specific PDK isoform.

Materials:

  • Recombinant human PDK isoform (PDK1, PDK2, PDK3, or PDK4)

  • Recombinant human Pyruvate Dehydrogenase E1α subunit (PDH-E1α)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 96-well or 384-well white assay plates

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant PDH-E1α substrate, and the respective recombinant PDK isoform.

  • Add the test inhibitor at various concentrations to the reaction mixture in the assay plate. Include a DMSO-only control.

  • Initiate the kinase reaction by adding a solution of ATP to a final concentration appropriate for the specific PDK isoform.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cellular Pyruvate Dehydrogenase Complex (PDC) Activity Assay

This assay measures the overall activity of the PDC in cells treated with a PDK inhibitor.

Materials:

  • Cultured cells of interest (e.g., cancer cell line)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound)

  • Lysis buffer (e.g., containing 0.5% Triton X-100, 50 mM Tris-HCl pH 7.8, 1 mM EDTA, 1 mM EGTA, and phosphatase and protease inhibitors)

  • PDC activity assay kit (e.g., from MitoSciences or Abcam) which typically measures the reduction of NAD+ to NADH.

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24 hours).

  • Wash the cells with cold PBS and lyse them using the lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Measure the protein concentration of each lysate.

  • Measure the PDC activity in the lysates using a commercial kit according to the manufacturer's protocol. This typically involves monitoring the increase in absorbance at 340 nm due to the production of NADH.

  • Normalize the PDC activity to the protein concentration of each sample.

  • Analyze the dose-dependent effect of the inhibitor on PDC activity.

Western Blot Analysis of PDH Phosphorylation

This method is used to determine the phosphorylation status of the PDH-E1α subunit, which is a direct indicator of PDK activity within the cell.

Materials:

  • Cultured cells treated with the PDK inhibitor as described above.

  • RIPA buffer or other suitable lysis buffer containing phosphatase and protease inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-PDH-E1α (specific to the phosphorylated serine residue, e.g., Ser293) and anti-total-PDH-E1α.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence detection.

Procedure:

  • Prepare cell lysates from treated and untreated cells as described for the PDC activity assay.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-PDH-E1α overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with the anti-total-PDH-E1α antibody to normalize for protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated PDH to total PDH. A decrease in this ratio indicates inhibition of PDK activity.[6]

References

Validating AZD7545 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZD7545 with other known Pyruvate Dehydrogenase Kinase (PDK) inhibitors, offering objective performance data and detailed experimental protocols to assist in the validation of its target engagement in a cellular context.

Introduction to this compound and the Pyruvate Dehydrogenase Kinase Pathway

This compound is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase 2 (PDHK2) and, to a lesser extent, PDHK1.[1][2][3] PDHKs are a family of four mitochondrial serine/threonine kinases (PDHK1-4) that play a crucial role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC). The PDC catalyzes the irreversible conversion of pyruvate to acetyl-CoA, a key entry point for glucose-derived carbons into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.

PDHKs phosphorylate the E1α subunit of the PDC, leading to its inactivation.[4][5] This phosphorylation shifts cellular metabolism from glucose oxidation towards glycolysis, a hallmark of many cancer cells known as the Warburg effect. By inhibiting PDHK, compounds like this compound prevent the inactivation of the PDC, thereby promoting glucose oxidation.[6][7] The mechanism of action for this compound involves the disruption of the interaction between PDHK2 and the inner lipoyl-bearing domain (L2) of the dihydrolipoyl transacetylase (E2) component of the PDC.[8]

Below is a diagram illustrating the signaling pathway.

PDC_Regulation cluster_PDC PDC Activity Cycle Pyruvate Pyruvate PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC E1, E2, E3 AcetylCoA Acetyl-CoA PDC->AcetylCoA PDC_P Inactive PDC-P TCA TCA Cycle AcetylCoA->TCA PDHK PDHK1/2 PDHK->PDC Phosphorylation (inactivation) ADP ADP PDHK->ADP This compound This compound This compound->PDHK Inhibition ATP ATP ATP->PDHK WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis start Plate Cells treat Treat with this compound (Dose-Response) start->treat lyse Cell Lysis treat->lyse quant Protein Quantification (BCA Assay) lyse->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF sds->transfer block Blocking transfer->block p_ab Primary Antibody (p-PDH-E1α) block->p_ab s_ab Secondary Antibody p_ab->s_ab detect ECL Detection s_ab->detect image Image Acquisition detect->image normalize Densitometry & Normalization image->normalize end Quantify Target Engagement normalize->end

References

Comparative Analysis of AZD7545 and Nov3r: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two small molecule inhibitors of Pyruvate Dehydrogenase Kinase (PDHK), AZD7545 and Nov3r. Developed for researchers, scientists, and drug development professionals, this document outlines their mechanism of action, presents available quantitative data, and details relevant experimental protocols to facilitate an objective evaluation of these compounds.

Mechanism of Action and Signaling Pathway

Both this compound and Nov3r are inhibitors of Pyruvate Dehydrogenase Kinase (PDHK), a key enzyme in the regulation of glucose metabolism. PDHK phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC), which catalyzes the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDHK, this compound and Nov3r prevent the inactivation of PDC, thereby promoting glucose oxidation.

Available evidence suggests that both compounds are not competitive with ATP.[1] Instead, they are thought to bind to the lipoamide-binding pocket of PDHK, thereby inhibiting its interaction with the E2 subunit of the PDC.[1] Interestingly, while they inhibit certain PDHK isoforms, both have been reported to stimulate the activity of PDHK4.[1][2]

PDHK Signaling Pathway and Inhibition by this compound and Nov3r cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport PDC Pyruvate Dehydrogenase Complex (PDC) (Active) Pyruvate_mito->PDC Activation AcetylCoA Acetyl-CoA PDC->AcetylCoA PDC_inactive PDC-P (Inactive) PDC->PDC_inactive TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDC_inactive->PDC Dephosphorylation (Activation by PDP) PDHK Pyruvate Dehydrogenase Kinase (PDHK) PDHK->PDC_inactive Phosphorylation (Inactivation) Inhibitors This compound / Nov3r Inhibitors->PDHK Inhibition

Caption: PDHK signaling pathway and points of inhibition.

Quantitative Data Presentation

The following table summarizes the available quantitative data for this compound and Nov3r. It is important to note that publicly available biochemical data for Nov3r is limited.

ParameterThis compoundNov3rReference
Target(s) PDHK1, PDHK2PDHK[1][2]
Mechanism of Action Lipoamide-binding site inhibitor (Non-ATP competitive)Lipoamide-binding site inhibitor[1][2]
Biochemical IC50 (PDHK1) 36.8 nMNot publicly available[1]
Biochemical IC50 (PDHK2) 6.4 nMNot publicly available[1]
Biochemical IC50 (PDHK4) Stimulates activityStimulates activity[1][2]
Cellular IC50 (p-PDH Ser293) Not directly reported55 nM (in PC-3 cells)[2]
In Vivo Efficacy Increased active PDH in rat liver and skeletal muscle; lowered blood glucose in Zucker rats.[3]Not publicly available[3]

Comparative Analysis

This compound has been more extensively characterized in the public literature, with specific biochemical IC50 values reported for its primary targets, PDHK1 and PDHK2.[1] This allows for a more precise understanding of its isoform selectivity. Both this compound and Nov3r share a similar, non-ATP competitive mechanism of action by targeting the lipoamide-binding site of PDHK.[1][2]

A key similarity is their effect on PDHK4, where both compounds have been shown to stimulate its activity rather than inhibit it.[1][2] This could have important implications for their overall metabolic effects in different tissues, as PDHK4 is highly expressed in skeletal muscle and heart.

Nov3r has a reported cellular IC50 of 55 nM for the suppression of PDH phosphorylation in PC-3 cells, indicating good cell permeability and target engagement.[2] However, the same study noted that Nov3r was unable to achieve complete suppression of PDH phosphorylation, whereas the comparator compound VER-246608 could.[2] This suggests that Nov3r may have a lower maximal efficacy in a cellular context compared to other PDHK inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Biochemical PDHK Inhibition Assay (for this compound)

This protocol is adapted from the methodology used to determine the IC50 values of this compound.

Objective: To determine the in vitro potency of a compound in inhibiting the activity of a specific PDHK isoform.

Materials:

  • Recombinant human PDHK1 or PDHK2

  • Recombinant human E1 component of the PDC (substrate)

  • [γ-³²P]ATP

  • Assay buffer (e.g., MOPS-K⁺ buffer)

  • This compound or other test compounds

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the PDHK enzyme and the E1 substrate in the assay buffer.

  • Add varying concentrations of this compound or the test compound to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at 30°C to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the E1 substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular p(Ser293)E1α MSD ELISA (for Nov3r)

This protocol is based on the study by Moore et al. (2014) which determined the cellular IC50 of Nov3r.[2]

Objective: To measure the ability of a compound to inhibit the phosphorylation of the E1α subunit of PDC at Serine 293 in a cellular context.

Materials:

  • PC-3 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Nov3r or other test compounds

  • Lysis buffer

  • Meso Scale Discovery (MSD) multi-array plates pre-coated with anti-total E1α antibody

  • SULFO-TAG labeled anti-phospho-E1α (Ser293) antibody

  • MSD Read Buffer

  • MSD Sector Imager

Procedure:

  • Seed PC-3 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Nov3r or the test compound for a specified time (e.g., 90 minutes).

  • Lyse the cells and transfer the lysates to the MSD multi-array plates.

  • Incubate the plates to allow the total E1α in the lysate to bind to the capture antibody on the plate.

  • Wash the plates and add the SULFO-TAG labeled anti-phospho-E1α (Ser293) detection antibody.

  • Incubate to allow the detection antibody to bind to the phosphorylated E1α.

  • Wash the plates and add MSD Read Buffer.

  • Read the plates on an MSD Sector Imager to detect the electrochemiluminescent signal.

  • The signal is proportional to the amount of phosphorylated E1α. Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

General Experimental Workflow for PDHK Inhibitor Evaluation cluster_workflow start Start biochemical_assay Biochemical Assay (e.g., Radiometric Kinase Assay) start->biochemical_assay cellular_assay Cellular Assay (e.g., p-PDH MSD ELISA) biochemical_assay->cellular_assay in_vivo_study In Vivo Animal Study (e.g., Zucker Rat Model) cellular_assay->in_vivo_study data_analysis Data Analysis (IC50/EC50 Determination) in_vivo_study->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

Caption: General workflow for PDHK inhibitor evaluation.

References

Knockdown of PDK2 versus AZD7545: A Comparative Guide to Validate Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of genetic knockdown of Pyruvate Dehydrogenase Kinase 2 (PDK2) and pharmacological inhibition using AZD7545. This document synthesizes experimental data to validate the on-target effects of this compound and offers a framework for similar target validation studies.

This guide delves into the experimental validation of this compound's effects by comparing them to the cellular and metabolic changes induced by the specific knockdown of its target, PDK2. Both approaches are pivotal in cancer research for their role in reversing the Warburg effect, a metabolic hallmark of many cancer cells. While PDK2 knockdown offers a highly specific genetic tool to understand the function of this enzyme, this compound represents a potent and selective small molecule inhibitor, offering a more direct translational path.

Comparative Analysis of PDK2 Knockdown and this compound Treatment

The central hypothesis for validating the effects of this compound is that its pharmacological action should phenocopy the genetic suppression of its target, PDK2. Both interventions are expected to increase the activity of the Pyruvate Dehydrogenase (PDH) complex, thereby shifting cancer cell metabolism from glycolysis towards oxidative phosphorylation. This metabolic reprogramming can lead to reduced proliferation, increased apoptosis, and sensitization to other therapies.

Quantitative Data Summary

The following tables summarize the comparative effects of PDK2 knockdown and this compound treatment on key cellular and metabolic parameters, compiled from various studies on cancer cell lines.

Table 1: Comparison of Effects on Cell Viability and Proliferation

ParameterPDK2 Knockdown (siRNA/shRNA)This compound TreatmentAlternative PDK Inhibitors (DCA, Nov3r)
Cell Viability (IC50/EC50) Varies by cell line; significant reduction in viability reported in lung and head and neck cancer cells.[1][2]IC50 of 6.4 nM for PDK2 inhibition.[3] Potent anti-proliferative effects in various cancer cell lines.DCA: mM range IC50; Nov3r: 16.5 nM IC50 for PDK2.[4][5]
Colony Formation Significantly inhibited in head and neck cancer cells.[1]Dose-dependent reduction in colony forming ability.DCA shows inhibitory effects at high concentrations.
Apoptosis Induction Can induce apoptosis, particularly in combination with chemotherapeutic agents.[6]Can induce apoptosis, often in a context-dependent manner.DCA has been shown to induce apoptosis in cancer cells.[7]

Table 2: Comparison of Effects on Cellular Metabolism

ParameterPDK2 Knockdown (siRNA/shRNA)This compound TreatmentAlternative PDK Inhibitors (DCA, Nov3r)
PDH Activity (p-PDH levels) Decreases phosphorylation of PDH E1α subunit, thereby increasing PDH activity.Decreases phosphorylation of PDH E1α subunit, increasing PDH activity.[5]DCA and Nov3r also decrease PDH phosphorylation.[5]
Lactate Production Decreased lactate production in head and neck cancer cells.[1]Reduces lactate production, indicative of a shift from glycolysis.DCA is well-documented to reduce lactate levels.
Glucose Consumption Can lead to decreased glucose uptake.Can reduce glucose uptake as cells switch to oxidative phosphorylation.DCA can decrease glucose consumption.
Oxygen Consumption Rate (OCR) Increased OCR in paclitaxel-resistant lung cancer cells.[2]Increases oxygen consumption, indicating enhanced mitochondrial respiration.[5]DCA increases mitochondrial respiration.

Table 3: Comparison of Selectivity and Mechanism of Action of PDK Inhibitors

InhibitorTarget(s)Mechanism of ActionIC50/Ki
This compound PDK1, PDK2Binds to the lipoamide-binding pocket of PDK2, preventing its interaction with the PDH complex.[4][8]PDK1: 36.8 nM, PDK2: 6.4 nM[3]
Dichloroacetate (DCA) Pan-PDK inhibitor (most active against PDK2)Binds to the pyruvate-binding site.[8]Ki for PDK2: ~0.2 mM[8]
Nov3r PDK isoformsBinds to the lipoamide-binding pocket.[4][5]PDK2: 16.5 nM[4]
VER-246608 Pan-PDK inhibitorATP-competitive inhibitor.[5]Potent pan-isoform inhibition.[5]

Signaling Pathways and Experimental Workflows

The inhibition of PDK2, either by genetic knockdown or with this compound, has significant downstream effects on cellular signaling pathways that regulate cancer cell proliferation, survival, and metabolism.

PDK2 Signaling Pathway

The core of the signaling pathway involves the regulation of the Pyruvate Dehydrogenase (PDH) complex. PDK2 phosphorylates and inactivates the E1α subunit of PDH, which is the rate-limiting step for the entry of pyruvate into the tricarboxylic acid (TCA) cycle. By inhibiting PDK2, both knockdown and this compound treatment lead to the dephosphorylation and activation of PDH, promoting oxidative phosphorylation. This can also impact the levels of key transcription factors like HIF-1α and c-Myc, which are central regulators of cancer metabolism.

PDK2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Glycolysis->Pyruvate HIF1a HIF-1α PDK2 PDK2 HIF1a->PDK2 Upregulates cMyc c-Myc cMyc->PDK2 Upregulates AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH PDH PDH Complex pPDH p-PDH (inactive) PDH->pPDH TCA TCA Cycle AcetylCoA->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS OXPHOS->HIF1a Downregulates PDK2->PDH Phosphorylation pPDH->PDH Inactive This compound This compound This compound->PDK2 PDK2_knockdown PDK2 Knockdown (siRNA/shRNA) PDK2_knockdown->PDK2

Caption: PDK2 signaling pathway and points of intervention.

Experimental Workflow for Comparative Analysis

A robust experimental workflow is crucial for a direct and reliable comparison between PDK2 knockdown and this compound treatment.

Experimental_Workflow cluster_interventions Interventions cluster_assays Comparative Assays start Cancer Cell Line Culture knockdown PDK2 Knockdown (Lentiviral shRNA) start->knockdown treatment This compound Treatment (Dose-response) start->treatment control Control (Scrambled shRNA / Vehicle) start->control viability Cell Viability/Proliferation (MTT, Colony Formation) knockdown->viability western Western Blot Analysis (PDK2, p-PDH, PDH, HIF-1α, c-Myc) knockdown->western metabolism Metabolic Assays (Lactate, Glucose, OCR) knockdown->metabolism treatment->viability treatment->western treatment->metabolism control->viability control->western control->metabolism analysis Data Analysis & Comparison viability->analysis western->analysis metabolism->analysis conclusion Conclusion: Validation of this compound On-Target Effects analysis->conclusion

Caption: Experimental workflow for comparative analysis.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed protocols for the key experiments are provided below.

shRNA-Mediated Knockdown of PDK2

This protocol describes the use of lentiviral particles to deliver shRNA targeting PDK2 for stable knockdown in cancer cell lines.

Materials:

  • Lentiviral particles containing shRNA targeting PDK2 (and a non-targeting control).

  • Target cancer cell line.

  • Complete cell culture medium.

  • Polybrene.

  • Puromycin (for selection).

  • 96-well or 6-well plates.

Procedure:

  • Cell Seeding: Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[9]

  • Transduction:

    • On the day of transduction, replace the medium with fresh complete medium containing Polybrene (final concentration 5-8 µg/mL).[9]

    • Thaw the lentiviral particles on ice and add the appropriate multiplicity of infection (MOI) to the cells.

    • Gently swirl the plate to mix and incubate overnight at 37°C.[9]

  • Selection: 48 hours post-transduction, begin selection by adding puromycin to the medium at a pre-determined optimal concentration for your cell line.

  • Expansion: Continue to culture the cells in puromycin-containing medium, changing the medium every 2-3 days, until resistant colonies are formed.

  • Validation of Knockdown: Expand the resistant colonies and validate the knockdown of PDK2 expression by Western Blot and/or qRT-PCR.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells treated with PDK2 shRNA, this compound, or controls.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plate.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with different concentrations of this compound or use cells with stable PDK2 knockdown. Include appropriate controls.

  • MTT Addition: After the desired incubation period (e.g., 48-72 hours), add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

Western Blot Analysis for Phosphorylated PDH

This protocol is for detecting the phosphorylation status of the PDH E1α subunit.

Materials:

  • Cell lysates from treated and control cells.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (anti-p-PDH E1α, anti-total PDH E1α, anti-PDK2, and a loading control like β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-PDH signal to the total PDH signal.

Lactate Production Assay

This assay measures the amount of lactate released into the cell culture medium.

Materials:

  • Cell culture medium from treated and control cells.

  • Lactate assay kit (commercially available).

  • 96-well plate.

  • Plate reader.

Procedure:

  • Sample Collection: Collect the cell culture medium from the experimental wells.

  • Assay: Follow the manufacturer's instructions for the lactate assay kit. This typically involves mixing the medium with a reaction solution that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Normalization: Normalize the lactate concentration to the cell number or total protein content in the corresponding well.

Glucose Consumption Assay

This assay measures the amount of glucose consumed by the cells from the culture medium.

Materials:

  • Cell culture medium from treated and control cells (and fresh medium as a blank).

  • Glucose assay kit (commercially available).

  • 96-well plate.

  • Plate reader.

Procedure:

  • Sample Collection: Collect the cell culture medium at the beginning and end of the treatment period.

  • Assay: Follow the manufacturer's instructions for the glucose assay kit. This usually involves an enzymatic reaction that generates a product detectable by absorbance or fluorescence.

  • Measurement: Measure the signal using a plate reader.

  • Calculation: Calculate the amount of glucose consumed by subtracting the final glucose concentration from the initial concentration.

  • Normalization: Normalize the glucose consumption to the cell number or total protein content.

Conclusion

References

Assessing the Kinase Specificity of AZD7545: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase specificity of AZD7545, a potent Pyruvate Dehydrogenase Kinase (PDK) inhibitor. While comprehensive kinase panel screening data for this compound is not publicly available, this document contrasts its high selectivity for its primary targets with that of prominent Polo-like Kinase 1 (PLK1) inhibitors—Volasertib (BI 6727), BI-2536, and Onvansertib (NMS-1286937)—for which broader selectivity data exists. This comparison highlights different approaches to kinase inhibitor selectivity in drug development.

Data Presentation: Inhibitor Specificity

The following tables summarize the inhibitory activities of this compound and selected PLK1 inhibitors against their target kinase families and other known off-targets.

Table 1: this compound Inhibitory Activity against Pyruvate Dehydrogenase Kinase (PDK) Isoforms

InhibitorTarget KinaseIC50 (nM)Notes
This compoundPDHK136.8 ± 18[1][2]
PDHK26.4 ± 2.2[1][2]
PDHK3600[3]
PDHK4No inhibition observed; paradoxical stimulation at >10 nM.[4][5]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data are presented as mean ± S.E.M.

Table 2: Comparative Kinase Inhibitory Profile of Selected PLK1 Inhibitors

InhibitorPrimary TargetIC50 (nM)Key Off-TargetsIC50/Kd (nM)
Volasertib (BI 6727) PLK10.87PLK2, PLK35, 56
BI-2536 PLK10.83PLK2, PLK3, BRD43.5, 9.0, 37 (Kd)
Onvansertib (NMS-1286937) PLK12FLT3, MELK, CK2510, 744, 826

This table highlights the primary target potency and significant off-targets of three well-characterized PLK1 inhibitors.[2][6][7][8][9][10]

Experimental Protocols

1. Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay (for this compound)

The inhibitory activity of this compound against PDK isoforms was determined using a radiometric assay. The protocol involves the following key steps:

  • Reaction Components : The assay mixture contains the E1 subunit of the pyruvate dehydrogenase complex, [γ-32P]ATP, and the respective PDK isoenzyme (PDHK1, PDHK2, or PDHK4).

  • Incubation : The reaction is initiated by the addition of ATP and incubated at 30°C in Mops-K+ buffer.

  • Termination and Measurement : The reaction is stopped, and the incorporation of the radiolabeled phosphate from [γ-32P]ATP into the E1 subunit is measured. This is typically done by separating the proteins by SDS-PAGE, followed by autoradiography and quantification.

  • IC50 Determination : To determine the IC50 value, the assay is performed with a range of this compound concentrations. The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor, and the IC50 is determined by fitting the data to a dose-response curve.

2. General Kinase Profiling Assay (e.g., for PLK1 Inhibitors)

A common method for assessing kinase inhibitor specificity is through large-panel kinase screening, often utilizing luminescent or radiometric-based assays. A representative workflow is as follows:

  • Assay Principle : These assays measure the amount of ATP consumed (or ADP produced) during the kinase-catalyzed phosphorylation of a substrate. A decrease in kinase activity due to an inhibitor results in a lower signal.

  • Procedure :

    • A panel of purified, active kinases is assembled.

    • Each kinase is incubated with its specific substrate and ATP in the presence of the test compound (e.g., Volasertib, BI-2536, or Onvansertib) at one or more concentrations.

    • Following the kinase reaction, a detection reagent is added that converts ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

    • The signal intensity is inversely proportional to the amount of ADP produced, and therefore reflects the kinase activity.

  • Data Analysis : The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a vehicle control. This allows for the identification of off-target kinases and the determination of the inhibitor's selectivity profile across the kinome.[11][12][13][14][15]

Mandatory Visualization

PDK_Signaling_Pathway cluster_0 Mitochondrial Matrix Pyruvate Pyruvate PDH_complex Pyruvate Dehydrogenase Complex (PDH) Pyruvate->PDH_complex substrate AcetylCoA Acetyl-CoA PDH_complex->AcetylCoA active TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH_complex phosphorylates & inactivates This compound This compound This compound->PDK inhibits

Caption: Pyruvate Dehydrogenase Kinase (PDK) signaling pathway.

Kinase_Profiling_Workflow start Start: Test Compound (e.g., Kinase Inhibitor) assay_plate Assay Plate Preparation: Kinase + Substrate + ATP + Test Compound start->assay_plate kinase_panel Kinase Panel (Large set of purified kinases) kinase_panel->assay_plate incubation Incubation assay_plate->incubation detection Detection: Measure Kinase Activity (e.g., Luminescence) incubation->detection data_analysis Data Analysis: Calculate % Inhibition detection->data_analysis results Results: Selectivity Profile (Kinome Map) data_analysis->results

Caption: General workflow for kinase selectivity profiling.

References

Safety Operating Guide

Proper Disposal Procedures for AZD7545: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of AZD7545, an investigational drug and potent inhibitor of pyruvate dehydrogenase kinase (PDHK). Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment.

Immediate Safety and Disposal Procedures

As an investigational chemical, this compound requires careful handling and disposal in accordance with institutional and regulatory guidelines for hazardous chemical waste.[1] The following steps outline the standard procedure for its disposal.

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

Step 2: Waste Segregation and Collection

  • Do not dispose of this compound down the drain or in regular trash. [2]

  • All waste containing this compound, including pure compound, contaminated solutions, and used containers, must be collected as hazardous chemical waste.[3]

  • Keep solid and liquid waste streams separate.[4]

  • Segregate this compound waste from other incompatible chemical wastes to prevent reactions.[2][5] For instance, avoid mixing with strong acids, bases, or oxidizing agents.[5][6]

Step 3: Container Selection and Labeling

  • Use a compatible, leak-proof container for waste collection. Glass or plastic containers are generally suitable for solid chemical waste.[4][7]

  • The original product container can be used if it is in good condition.[8]

  • Affix a "HAZARDOUS WASTE" label to the container.[7]

  • The label must include:

    • The full chemical name: 4-[[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methyl-1-oxopropyl]amino]phenyl]sulfonyl]-N,N-dimethyl-benzamide[9]

    • The concentration and physical state (solid or liquid).

    • The name of the Principal Investigator (PI) and laboratory contact information.[7]

    • The accumulation start date.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[5][7]

  • The SAA must be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment, such as a larger tub or bin, is used for liquid waste containers.[2]

  • Keep the waste container securely closed except when adding waste.[8]

  • Laboratories should not accumulate more than 25 gallons of chemical waste in total.[6]

Step 5: Arranging for Disposal

  • Once the container is full or has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[5][6]

  • Complete a chemical waste disposal request form as required by your institution.[7]

  • EHS professionals will collect the waste, which will then be transported to a permitted hazardous waste incinerator for final destruction.[1][3][7]

Empty Container Disposal

  • A container that has held this compound is considered "empty" once all contents have been removed to the extent possible.

  • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[2][8]

  • After proper cleaning, deface the original label and dispose of the container as regular trash, in accordance with institutional policies.[2]

Quantitative Data Summary: Properties of this compound

The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Name 4-[[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methyl-1-oxopropyl]amino]phenyl]sulfonyl]-N,N-dimethyl-benzamide
CAS Number 252017-04-2[9]
Molecular Formula C₁₉H₁₈ClF₃N₂O₅S[9]
Molecular Weight 478.9 g/mol [9]
Solubility DMSO: 50 mg/mL[9]DMF: 20 mg/mL[9]Ethanol: 20 mg/mL[9]
Biological Activity PDHK1 IC₅₀: 36.8 nM[10]PDHK2 IC₅₀: 6.4 nM[10]PDHK3 IC₅₀: 600 nM
Storage Temperature Store at -20°C for up to 1 year, or at -80°C for up to 2 years for stock solutions.[11]
Appearance Solid
Storage Class 11 - Combustible Solids

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in the published literature. The disposal of this compound falls under the general procedures for investigational drugs and laboratory chemical waste.[1][3][7] The key "protocol" is the administrative and physical process of segregating, labeling, storing, and requesting pickup of the hazardous waste by the institution's designated EHS department. This process ensures that the waste is managed in compliance with federal, state, and local regulations.[1]

For in-vitro experiments, such as kinase assays, this compound is typically dissolved in a solvent like DMSO to create a stock solution.[12] All materials contaminated with these solutions, including pipette tips, tubes, and plates, should be disposed of as solid hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to its final destruction.

AZD7545_Disposal_Workflow cluster_lab Laboratory Responsibility cluster_ehs Environmental Health & Safety (EHS) Responsibility A Generation of This compound Waste B Segregate Waste (Solid vs. Liquid, Incompatibles) A->B Step 1 C Select & Label Compatible Container B->C Step 2 D Store in Designated Satellite Accumulation Area (SAA) C->D Step 3 E Request Waste Pickup from EHS D->E Step 4 F EHS Collects Waste from Laboratory E->F Hand-off G Transport to Central Hazardous Waste Facility F->G H Final Disposal via Permitted Incineration G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.